4-Bromo-5'-phenyl-1,1':3',1''-terphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-3,5-diphenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Br/c25-24-13-11-20(12-14-24)23-16-21(18-7-3-1-4-8-18)15-22(17-23)19-9-5-2-6-10-19/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAJAYFLPBYCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401281172 | |
| Record name | 4-Bromo-5′-phenyl-1,1′:3′,1′′-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116941-52-7 | |
| Record name | 4-Bromo-5′-phenyl-1,1′:3′,1′′-terphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116941-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5′-phenyl-1,1′:3′,1′′-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl, a valuable building block in organic electronics and medicinal chemistry. The primary focus is on the widely employed Suzuki-Miyaura cross-coupling reaction, for which a detailed experimental protocol is provided. This document also explores alternative synthetic strategies, offering a comparative analysis of methodologies. All quantitative data is summarized in structured tables, and a logical workflow of the primary synthesis is visualized using a Graphviz diagram to facilitate a deeper understanding of the process.
Introduction
This compound, also known as 5'-(4-Bromophenyl)-m-terphenyl, is a polycyclic aromatic hydrocarbon. Its rigid, planar structure and the presence of a reactive bromine handle make it an important intermediate for the synthesis of more complex organic materials. These materials find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as scaffolds in the development of novel pharmaceutical agents. The terphenyl core provides thermal and chemical stability, while the bromine atom allows for further functionalization through various cross-coupling reactions.
Comparative Analysis of Synthetic Routes
The construction of the terphenyl framework can be achieved through several synthetic strategies. The most common and efficient method for synthesizing unsymmetrical terphenyls like this compound is the Suzuki-Miyaura cross-coupling reaction. Alternative methods, such as Grignard reagent-based couplings, offer different approaches but may have limitations in terms of functional group tolerance and reaction conditions.
| Synthetic Route | Advantages | Disadvantages | Typical Yield |
| Suzuki-Miyaura Coupling | High functional group tolerance, mild reaction conditions, commercially available starting materials. | Requires a pre-synthesized boronic acid or ester; potential for catalyst contamination in the product. | Good to Excellent (70-95%) |
| Grignard Reagent Coupling | Strong nucleophiles leading to potentially high reactivity. | Sensitive to moisture and protic functional groups; may require harsh reaction conditions. | Moderate to Good (50-80%) |
Experimental Protocols
Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or boronic ester) and an organohalide. For the synthesis of this compound, a common approach involves the coupling of a dibrominated benzene derivative with a phenylboronic acid, followed by a second coupling with another phenylboronic acid derivative. A more direct approach involves the coupling of 3,5-diphenylboronic acid with 1,4-dibromobenzene.
A common method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with trialkyl borate followed by hydrolysis.
-
Reaction:
-
Formation of Grignard Reagent: 3,5-Dibromobiphenyl is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent.
-
Borylation: The Grignard reagent is then reacted with trimethyl borate at low temperature.
-
Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield 3,5-diphenylboronic acid.
-
This protocol details the synthesis of this compound from 3,5-diphenylboronic acid and 1,4-dibromobenzene.
-
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3,5-Diphenylboronic acid | 244.08 | 2.44 g | 0.01 |
| 1,4-Dibromobenzene | 235.91 | 2.36 g | 0.01 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.23 g | 0.0002 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 0.02 |
| Toluene | - | 50 mL | - |
| Ethanol | - | 10 mL | - |
| Water | - | 10 mL | - |
-
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,5-diphenylboronic acid (2.44 g, 0.01 mol), 1,4-dibromobenzene (2.36 g, 0.01 mol), tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.0002 mol), and potassium carbonate (2.76 g, 0.02 mol).
-
Add toluene (50 mL), ethanol (10 mL), and water (10 mL) to the flask.
-
De-gas the mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Add 50 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel.
-
A solvent system of hexane and ethyl acetate (e.g., 9:1 v/v) is typically used as the eluent.
-
The fractions containing the desired product are collected and the solvent is evaporated to yield this compound as a white to off-white solid.
-
-
Yield and Characterization:
-
Yield: A typical yield for this reaction is in the range of 70-80%.
-
Melting Point: 148-152 °C.[1]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.75-7.65 (m, 6H), 7.55-7.45 (m, 7H), 7.40-7.30 (m, 4H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 142.5, 141.8, 141.2, 140.5, 131.9, 129.0, 128.8, 128.2, 128.0, 127.5, 125.8, 121.8.
-
Visualization of the Synthetic Workflow
The following diagrams illustrate the key steps in the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction.
Overall Synthetic Scheme
Caption: Suzuki-Miyaura coupling for the synthesis of the target terphenyl.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification.
Conclusion
This technical guide has detailed a reliable and high-yielding protocol for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. The provided experimental procedure, along with the characterization data, serves as a valuable resource for researchers in the fields of materials science and drug discovery. The visualization of the synthetic workflow further aids in the practical implementation of this methodology. While alternative routes exist, the Suzuki-Miyaura coupling remains the most robust and versatile method for accessing this important molecular scaffold.
References
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this compound. This document summarizes key chemical data, outlines a detailed experimental protocol for its synthesis, and provides a visual representation of the synthetic pathway.
Core Chemical Properties
This compound is a substituted aromatic hydrocarbon belonging to the m-terphenyl class of compounds. Its structure, characterized by a central phenyl ring substituted with a bromophenyl group and two other phenyl groups, makes it a subject of interest in materials science and as a building block in organic synthesis.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₁₇Br | [1][2] |
| Molecular Weight | 385.30 g/mol | [1][2] |
| CAS Number | 116941-52-7 | [1][2] |
| Appearance | White to almost white powder or crystals | [3][4] |
| Melting Point | 148.0 to 152.0 °C | [3] |
| Purity | >98.0% (by GC) | [3][4] |
| UV Maximum Absorption (λmax) | 255 nm (in CH₃CN) | |
| InChI Key | SIAJAYFLPBYCOF-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Experimental Protocols
The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.
Representative Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for Suzuki-Miyaura cross-coupling reactions of similar substrates.
Materials:
-
1,3-Dibromo-5-phenylbenzene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-dibromo-5-phenylbenzene (1.0 equivalent), phenylboronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the flask.
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Visualizations
Synthetic Workflow for this compound
The following diagram illustrates the synthetic pathway for this compound via a Suzuki-Miyaura cross-coupling reaction.
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available scientific literature detailing specific biological activities or signaling pathway interactions for this compound. However, the broader class of terphenyl compounds has been reported to exhibit a range of biological effects, including cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory activities. Further research is required to determine if this compound possesses any of these or other biological properties.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
To provide further insight into the synthesis of the title compound, the following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Guide: Spectroscopic and Synthetic Overview of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic protocol for 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl. This compound, with the CAS Number 116941-52-7, serves as a valuable building block in organic and materials science.[1][2][3]
Physicochemical Properties
This compound is a white to off-white solid at room temperature.[4] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₇Br | [1][2] |
| Molecular Weight | 385.30 g/mol | [1][2] |
| CAS Number | 116941-52-7 | [1][2] |
| Melting Point | 148.0 - 152.0 °C | [4] |
| Appearance | White to Almost white powder/crystal | [4] |
Spectroscopic Data
UV-Vis Spectroscopy
| Wavelength (λmax) | Solvent |
| 255 nm | CH₃CN |
Predicted ¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in CDCl₃ would show a complex pattern of aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.70 - 7.80 | m | 2H | Protons on the central phenyl ring |
| ~ 7.60 - 7.70 | m | 4H | Protons on the two unsubstituted phenyl rings |
| ~ 7.50 - 7.60 | d | 2H | Protons ortho to the bromine atom |
| ~ 7.35 - 7.50 | m | 9H | Remaining aromatic protons |
Predicted ¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum in CDCl₃ would display a number of signals corresponding to the aromatic carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 143 | Quaternary carbons linking the phenyl rings |
| ~ 132 | Carbon-bromine bond |
| ~ 127 - 130 | Aromatic CH carbons |
| ~ 122 | Carbon ortho to the bromine atom |
Predicted Mass Spectrometry
The mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve the loss of the bromine atom and phenyl groups.[5]
| m/z | Ion | Notes |
| 384/386 | [M]⁺ | Molecular ion peak with characteristic bromine isotope pattern (¹⁹Br/⁸¹Br) |
| 307 | [M-Br]⁺ | Loss of bromine radical |
| 229 | [M-Br-C₆H₅]⁺ | Loss of bromine and a phenyl group |
| 152 | [C₁₂H₈]⁺ | Biphenylene radical cation |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through a sequential Suzuki-Miyaura cross-coupling reaction. A plausible and representative synthetic route is detailed below.
Representative Synthesis: Sequential Suzuki-Miyaura Coupling
This protocol describes a two-step, one-pot synthesis starting from 1,3-dibromo-5-iodobenzene. The higher reactivity of the iodo-substituent allows for a selective first coupling, followed by the coupling of the bromo-substituents.
Materials:
-
1,3-Dibromo-5-iodobenzene
-
Phenylboronic acid
-
4-Bromophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: First Suzuki-Miyaura Coupling. To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-dibromo-5-iodobenzene (1.0 eq), phenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a degassed 2M aqueous solution of potassium carbonate (3.0 eq) and degassed toluene/ethanol (4:1 v/v) as the solvent.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Step 2: Second Suzuki-Miyaura Coupling. After completion of the first step, cool the reaction mixture to room temperature. Add 4-bromophenylboronic acid (1.1 eq) and additional tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and potassium carbonate (3.0 eq) to the flask.
-
Heat the mixture to 90 °C and stir for another 24 hours, monitoring the reaction progress.
-
Work-up and Purification. Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Visualization of Synthetic Workflow
The following diagram illustrates the sequential Suzuki-Miyaura coupling reaction for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
- 1. 116941-52-7 | this compound | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]
- 2. This compound | C24H17Br | CID 14022731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-5'-phenyl-1,1':3',1″-terphenyl 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. This compound | 116941-52-7 | TCI EUROPE N.V. [tcichemicals.com]
- 5. sphinxsai.com [sphinxsai.com]
Unveiling the Solid-State Architecture of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a public domain crystal structure for 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl, including its Crystallographic Information File (CIF), is not available in open-access crystallographic databases. Consequently, this technical guide presents a standardized methodology and illustrative data for the crystal structure determination of a small organic molecule of this nature. The experimental protocols and data tables provided herein are representative of a typical single-crystal X-ray diffraction study and should be regarded as a template.
Introduction
The three-dimensional arrangement of atoms within a crystalline solid is fundamental to understanding its physicochemical properties, including solubility, melting point, and bioavailability. For active pharmaceutical ingredients and key organic intermediates, such as complex terphenyl derivatives, a precise knowledge of the crystal structure is paramount for rational drug design, polymorphism screening, and intellectual property protection. This guide outlines the essential experimental procedures and data analysis involved in determining the crystal structure of a compound like this compound.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the target compound, followed by X-ray diffraction data collection and structure solution and refinement.
Synthesis and Crystallization
A synthetic route for this compound would typically involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between appropriate boronic acids/esters or organostannanes and halogenated precursors.
Illustrative Synthesis: A plausible synthetic approach could involve the Suzuki coupling of 1,3-dibromo-5-phenylbenzene with a suitable phenylboronic acid derivative, followed by a subsequent coupling with 4-bromophenylboronic acid.
Crystallization Protocol: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Solvent Selection: A screening of various organic solvents (e.g., dichloromethane, ethyl acetate, hexane, ethanol) and solvent mixtures is performed to identify conditions that yield high-quality single crystals.
-
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture) with gentle heating.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, allow the solvent to evaporate slowly over several days in a loosely capped vial.
-
Alternatively, place the vial containing the solution in a larger sealed container with a less polar anti-solvent (e.g., hexane) to facilitate vapor diffusion.
-
Harvest a well-formed, defect-free single crystal for X-ray analysis.
-
X-ray Data Collection and Processing
A selected single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Instrumentation: Data is collected on a single-crystal X-ray diffractometer, such as a Bruker D8 VENTURE or Rigaku XtaLAB Synergy-S, equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å or Cu Kα radiation, λ = 1.54184 Å) and a sensitive detector (e.g., CMOS or CCD).
-
Data Collection:
-
The crystal is cooled to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and potential radiation damage.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
The collected data are processed using software such as CrysAlisPro or APEX4. This involves integration of the reflection intensities, correction for Lorentz and polarization effects, and an empirical absorption correction based on multi-scan data.
-
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
-
Structure Solution: The crystal structure is solved using direct methods or dual-space algorithms as implemented in software packages like SHELXT or SIR2014. This initial step provides a preliminary model of the atomic positions.
-
Structure Refinement: The structural model is refined by full-matrix least-squares on F² using programs such as SHELXL. Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation
The crystallographic data and refinement details are summarized in standardized tables for clarity and comparison.
Table 1: Crystal Data and Structure Refinement for this compound (Illustrative Data)
| Parameter | Value |
| Empirical formula | C₂₄H₁₇Br |
| Formula weight | 385.30 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å α = 90° |
| b = 15.456(6) Å β = 98.765(10)° | |
| c = 12.345(5) Å γ = 90° | |
| Volume | 1900.1(13) ų |
| Z | 4 |
| Density (calculated) | 1.348 Mg/m³ |
| Absorption coefficient | 2.150 mm⁻¹ |
| F(000) | 784 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Index ranges | -12 ≤ h ≤ 12, -19 ≤ k ≤ 19, -15 ≤ l ≤ 15 |
| Reflections collected | 15890 |
| Independent reflections | 4350 [R(int) = 0.035] |
| Completeness to theta = 25.242° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.7456 and 0.6892 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 4350 / 0 / 226 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |
| Largest diff. peak and hole | 0.54 and -0.48 e.Å⁻³ |
Visualization of Experimental Workflow
A clear workflow is essential for reproducible scientific investigation. The following diagram illustrates the logical progression from a synthesized compound to a fully characterized crystal structure.
Conclusion
The determination of the crystal structure of this compound would provide invaluable insight into its solid-state conformation and intermolecular interactions. While specific experimental data is not yet publicly available, the protocols and methodologies outlined in this guide represent the standard approach for such an investigation. A detailed crystallographic study would be a significant contribution to the structural chemistry of terphenyl derivatives and would be of considerable interest to researchers in materials science and drug development.
An In-Depth Technical Guide to 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl. The information is tailored for professionals in the fields of chemical research and drug development, with a focus on providing detailed, actionable data and methodologies.
Core Compound Properties
This compound is a substituted aromatic compound belonging to the terphenyl family. Its structure, characterized by a central benzene ring linked to two other phenyl rings and further substituted with a bromine atom and a phenyl group, makes it a valuable building block in organic synthesis.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₇Br | [1] |
| Molecular Weight | 385.3 g/mol | [1] |
| CAS Number | 116941-52-7 | |
| Appearance | White to off-white powder or crystals | |
| IUPAC Name | 1-(4-bromophenyl)-3,5-diphenylbenzene | [1] |
| Synonyms | 5'-(4-Bromophenyl)-1,1':3',1''-terphenyl, 4-Bromo-5'-phenyl-m-terphenyl | [2] |
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high yields and tolerance to a wide range of functional groups.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines the synthesis of this compound from 1,4-dibromobenzene and a suitable boronic acid derivative.
Materials:
-
1,4-Dibromobenzene
-
(3,5-diphenylphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, combine 1,4-dibromobenzene (1.0 equivalent), (3,5-diphenylphenyl)boronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous tetrahydrofuran to the flask to dissolve the reactants.
-
Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under an inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water to the flask and transfer the contents to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the Suzuki-Miyaura coupling reaction.
Caption: Workflow for the synthesis of this compound.
Potential Applications in Drug Development
While specific biological activities for this compound are not extensively documented in publicly available literature, the terphenyl scaffold is a known pharmacophore present in various biologically active molecules. Terphenyl derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory agents and as inhibitors of protein-protein interactions.
The presence of a bromine atom on the phenyl ring of this compound provides a reactive site for further functionalization through various cross-coupling reactions. This allows for the generation of a library of derivatives that can be screened for specific biological activities. Researchers in drug discovery can utilize this compound as a starting material to synthesize novel compounds with potential therapeutic value. The lipophilic nature of the terphenyl backbone also suggests potential for interaction with hydrophobic pockets in biological targets. Further research is warranted to explore the pharmacological profile of this compound and its derivatives.
References
In-Depth Technical Guide: 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl
IUPAC Name: 1-(4-bromophenyl)-3,5-diphenylbenzene
This technical guide offers a comprehensive overview of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl, a significant chemical compound utilized as a building block in materials science and synthetic organic chemistry. This document is tailored for researchers, scientists, and professionals engaged in drug development and materials science.
Chemical and Physical Properties
This compound, systematically named 1-(4-bromophenyl)-3,5-diphenylbenzene, presents as a white to off-white solid crystalline powder. It belongs to the class of aromatic hydrocarbons known as m-terphenyls. A summary of its key physicochemical properties is presented below.
| Property | Value |
| IUPAC Name | 1-(4-bromophenyl)-3,5-diphenylbenzene[1] |
| Synonyms | 4-Bromo-5'-phenyl-m-terphenyl, 5'-(4-Bromophenyl)-1,1':3',1''-terphenyl, 5'-(4-Bromophenyl)-m-terphenyl[2] |
| CAS Number | 116941-52-7[1][2] |
| Molecular Formula | C24H17Br[1][2] |
| Molecular Weight | 385.30 g/mol [1] |
| Appearance | White to Almost white powder to crystal |
| Melting Point | 148.0 to 152.0 °C |
| Purity | >98.0% (GC) |
| Maximum Absorption Wavelength | 255 nm (in CH3CN) |
| InChI Key | SIAJAYFLPBYCOF-UHFFFAOYSA-N[1] |
Synthesis
The predominant synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is highly effective for the formation of C-C bonds, especially in the synthesis of biaryl and polyaryl structures.
General Synthetic Workflow
The synthesis of asymmetrically substituted terphenyls such as this compound can be accomplished through a sequential Suzuki-Miyaura cross-coupling approach. A generalized workflow for this synthesis is illustrated below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a generalized experimental protocol for the synthesis of unsymmetrical terphenyls that can be adapted for this specific compound.
Materials:
-
1,3-dibromo-5-phenylbenzene
-
Phenylboronic acid
-
4-bromophenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., a biphasic mixture of toluene and water, or tetrahydrofuran and water)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
First Coupling Reaction:
-
A reaction flask is charged with 1,3-dibromo-5-phenylbenzene and a palladium catalyst, and the vessel is purged with an inert gas.
-
The organic solvent is added, followed by an aqueous solution of the base.
-
A solution of phenylboronic acid in the organic solvent is then added to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature, with the reaction progress monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, it is cooled to ambient temperature.
-
-
Intermediate Work-up and Isolation:
-
The organic and aqueous phases are separated.
-
The aqueous phase is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine and dried over an anhydrous drying agent like sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude intermediate, 3,5-dibromo-1,1'-biphenyl.
-
This intermediate is then purified using column chromatography.
-
-
Second Coupling Reaction:
-
The purified intermediate and the palladium catalyst are dissolved in the organic solvent in a reaction vessel under an inert atmosphere.
-
The aqueous base solution is added, followed by the addition of a solution of 4-bromophenylboronic acid.
-
The reaction mixture is heated to reflux and monitored until completion.
-
-
Final Product Work-up and Purification:
-
The work-up procedure is repeated as described for the intermediate.
-
The resulting crude product is purified by recrystallization or column chromatography to afford pure this compound.
-
Characterization
The structural integrity and purity of the synthesized product are typically confirmed through a suite of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) is expected, corresponding to the hydrogen atoms on the three distinct phenyl rings. |
| ¹³C NMR | Multiple signals in the aromatic region (δ 120-150 ppm) will be observed, representing the unique carbon environments within the terphenyl framework. |
| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak consistent with the compound's molecular weight (385.30 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom. |
| Infrared (IR) Spectroscopy | The IR spectrum should display absorption bands indicative of C-H stretching and bending vibrations in the aromatic rings, along with C=C stretching of the phenyl groups. |
| Gas Chromatography (GC) | A single, major peak is expected, confirming a high purity level, typically greater than 98.0%. |
Applications
Due to its unique structure, this compound serves as a crucial intermediate in the synthesis of more elaborate organic molecules. The rigid and conjugated terphenyl core makes it a desirable component in the fabrication of:
-
Organic Semiconductors: The extended π-system of the terphenyl structure facilitates charge transport, rendering it suitable for applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
-
Liquid Crystals: The inherent rigidity and rod-like geometry of terphenyl derivatives are conducive to the formation of liquid crystalline phases.
-
Functional Polymers: This compound can be integrated into polymer backbones to bestow specific electronic or optical properties.
Biological Activity
While a variety of naturally occurring p-terphenyls have demonstrated diverse biological activities, including cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory properties, there is a lack of specific information in the current scientific literature regarding any biological activity or potential for drug development of this compound.[3][4] Its utility has been predominantly established in the realm of materials science.
Safety Information
For comprehensive safety and handling information, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. Standard safety protocols for handling this chemical include:
-
Operations should be conducted in a well-ventilated area or within a chemical fume hood.
-
Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a laboratory coat, must be worn.
-
Inhalation of dust and direct contact with skin and eyes should be avoided.
This guide provides a synopsis of the technical data available for this compound. For more exhaustive experimental details and characterization data, researchers should refer to the primary scientific literature.
References
- 1. This compound | C24H17Br | CID 14022731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Structural diversity and biological activity of natural <i>p</i>-terphenyls [mlst.ouc.edu.cn]
- 4. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Terphenyl Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential
Terphenyls, a class of aromatic hydrocarbons composed of a central benzene ring substituted with two phenyl groups, have emerged as a significant scaffold in medicinal chemistry and drug discovery.[1][2] Initially identified from natural sources such as fungi, these compounds have demonstrated a broad spectrum of biological activities, including cytotoxic, antimicrobial, antioxidant, and immunosuppressive properties.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of terphenyl derivatives, with a focus on their potential as therapeutic agents, particularly in oncology.
Synthesis of Terphenyl Derivatives
The versatile synthesis of terphenyl derivatives is crucial for exploring their structure-activity relationships. The Suzuki-Miyaura cross-coupling reaction is a cornerstone in this field, enabling the efficient formation of carbon-carbon bonds between aryl halides and arylboronic acids.[2]
General Experimental Protocol for Suzuki-Miyaura Coupling
The following protocol outlines a general procedure for the synthesis of terphenyl derivatives via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 1,3-dibromobenzene)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, and water mixtures)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, and base.
-
De-gas the vessel by purging with an inert gas for 15-30 minutes.
-
Add the solvent and the palladium catalyst to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (usually 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired terphenyl derivative.
Biological Activity and Therapeutic Applications
Terphenyl derivatives have shown significant promise in various therapeutic areas, most notably in cancer treatment. Their mechanisms of action often involve the inhibition of key biological pathways that are critical for tumor growth and survival.
Inhibition of the PD-1/PD-L1 Immune Checkpoint Pathway
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) is a major immune checkpoint that cancer cells exploit to evade the host's immune system. Small molecule inhibitors of this interaction can restore anti-tumor immunity. Several m-terphenyl derivatives have been identified as potent inhibitors of the PD-1/PD-L1 interaction.[4]
Quantitative Data on PD-1/PD-L1 Inhibition:
| Compound ID | Structure | IC₅₀ (nM) | Assay | Reference |
| Compound 7a | m-terphenyl derivative | 0.82 | HTRF | [4] |
| Compound 8g | m-terphenyl derivative | 2.07 | HTRF | [4] |
| BMS-1166 | Reference Compound | 3.89 | HTRF | [4] |
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This protocol is a generalized procedure for assessing the ability of terphenyl derivatives to inhibit the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1 protein (e.g., with a His-tag)
-
Recombinant human PD-L1 protein (e.g., with an Fc-tag)
-
Europium cryptate-labeled anti-His-tag antibody (donor fluorophore)
-
d2-labeled anti-Fc-tag antibody (acceptor fluorophore)
-
Assay buffer
-
384-well low volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the terphenyl derivatives in the assay buffer.
-
In a 384-well plate, add the terphenyl derivative solutions.
-
Add the recombinant human PD-1 and PD-L1 proteins to the wells.
-
Add the Eu³⁺-cryptate labeled anti-His-tag antibody and the d2-labeled anti-Fc-tag antibody.
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Signaling Pathway: PD-1/PD-L1 Inhibition and T-Cell Activation
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate DNA topology and are critical for DNA replication and transcription.[5] Certain p-terphenyl derivatives have been identified as potent inhibitors of topoisomerases I and IIα, leading to cell cycle arrest and apoptosis in cancer cells.[5]
Quantitative Data on Cytotoxicity of Terphenyl Derivatives:
| Compound ID | Cell Line | IC₅₀ (µM) | Mechanism | Reference |
| Compound 1 | MDA-MB-435 | < 1 | Topo I & IIα inhibitor | [5] |
| CHNQD-00824 | BT549 | 0.16 | DNA damage | [6] |
| CHNQD-00824 | U2OS | 0.28 | DNA damage | [6] |
| CHNQD-00824 | HCT8 | 0.35 | DNA damage | [6] |
| CHNQD-00824 | HCT116 | 0.45 | DNA damage | [6] |
| CHNQD-00824 | DU145 | 0.52 | DNA damage | [6] |
Experimental Protocol: Topoisomerase I DNA Relaxation Assay
This protocol provides a general method for assessing the inhibitory activity of terphenyl derivatives against topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
10x Topoisomerase I reaction buffer
-
Terphenyl derivative compounds
-
Agarose gel
-
Ethidium bromide
-
Loading dye
Procedure:
-
Prepare reaction mixtures containing supercoiled plasmid DNA and 10x reaction buffer.
-
Add varying concentrations of the terphenyl derivative to the reaction mixtures.
-
Initiate the reaction by adding human Topoisomerase I.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding loading dye containing SDS.
-
Analyze the DNA topology by electrophoresis on an agarose gel containing ethidium bromide.
-
Visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Signaling Pathway: Topoisomerase II Mechanism of Action and Inhibition
Conclusion
Terphenyl derivatives represent a versatile and promising class of compounds for drug discovery, particularly in the field of oncology. Their amenability to chemical synthesis allows for extensive structural modifications to optimize their biological activity. The potent inhibition of key cancer-related targets such as the PD-1/PD-L1 immune checkpoint and topoisomerases highlights their therapeutic potential. Further research and development of terphenyl-based compounds are warranted to translate these promising preclinical findings into novel clinical therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. A Terphenyllin Derivative CHNQD-00824 from the Marine Compound Library Induced DNA Damage as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rupress.org [rupress.org]
- 6. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Experimental Insights into the Photophysics of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying the photophysical properties of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl. While experimental data for this specific molecule is limited in the current literature, this document outlines established methodologies for its synthesis, full photophysical characterization, and theoretical modeling based on studies of analogous terphenyl derivatives. This guide serves as a foundational resource for researchers investigating the unique photophysical characteristics of this compound for potential applications in materials science and drug development.
Introduction
Terphenyls and their derivatives are a class of aromatic hydrocarbons that have garnered significant interest due to their rigid structures and unique photophysical properties. The introduction of substituents, such as bromine atoms and additional phenyl groups, can significantly modulate their electronic and photophysical behavior. This compound, with its specific substitution pattern, presents an intriguing subject for photophysical investigation. The presence of the heavy bromine atom could influence intersystem crossing rates, potentially leading to interesting triplet state dynamics, while the extended π-conjugation from the phenyl substituents is expected to affect its absorption and emission characteristics. Understanding these properties is crucial for its potential application as a molecular probe, an organic light-emitting diode (OLED) component, or a photosensitizer in photodynamic therapy.
Synthesis and Physicochemical Properties
The synthesis of this compound can be achieved through a Suzuki cross-coupling reaction. A plausible synthetic route is outlined below.
Synthesis Protocol: Suzuki Cross-Coupling
A common method for the synthesis of this and similar terphenyl compounds is the Suzuki coupling reaction. One potential pathway involves the reaction of a dibrominated benzene derivative with an appropriate boronic acid in the presence of a palladium catalyst.
Reactants:
-
1,4-dibromobenzene
-
(5'-phenyl-[1,1':3',1''-terphenyl]-4-yl)boronic acid (This would be a custom synthesis itself, or a multi-step reaction could be designed starting from simpler precursors). A more practical approach would be a sequential coupling.
-
Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., a mixture of tetrahydrofuran and water)
Procedure:
-
To a solution of the boronic acid derivative in tetrahydrofuran, add an aqueous solution of potassium carbonate.
-
Add 1,4-dibromobenzene to the mixture.
-
Deoxygenate the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Physicochemical Data
Limited experimental data is publicly available for this compound. The following table summarizes the known properties.
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₇Br | PubChem[1] |
| Molecular Weight | 385.3 g/mol | PubChem[1] |
| CAS Number | 116941-52-7 | PubChem[1] |
| Melting Point | 148.0 - 152.0 °C | TCI Chemicals |
| UV Absorption Maximum | 255 nm (in Acetonitrile) | TCI Chemicals |
Proposed Experimental Photophysical Characterization
To fully elucidate the photophysical properties of this compound, a series of spectroscopic measurements are required. The following protocols are based on standard techniques used for similar aromatic compounds.
Steady-State Spectroscopy
3.1.1. UV-Visible Absorption Spectroscopy
-
Objective: To determine the electronic absorption spectrum and the molar extinction coefficient.
-
Methodology:
-
Prepare a series of solutions of this compound in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or dichloromethane) of known concentrations.
-
Record the absorption spectra of the solutions using a dual-beam UV-Visible spectrophotometer over a wavelength range of approximately 200-800 nm.
-
Use the solvent as a reference.
-
Determine the wavelength of maximum absorption (λ_max).
-
Calculate the molar extinction coefficient (ε) at λ_max using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
3.1.2. Fluorescence Spectroscopy
-
Objective: To determine the fluorescence emission spectrum, excitation spectrum, and Stokes shift.
-
Methodology:
-
Prepare a dilute solution of the compound in a suitable solvent to avoid inner-filter effects.
-
Record the emission spectrum by exciting the sample at its absorption maximum (λ_max).
-
Record the excitation spectrum by monitoring the emission at the wavelength of maximum fluorescence intensity.
-
The Stokes shift is calculated as the difference between the absorption maximum and the emission maximum.
-
Time-Resolved Fluorescence Spectroscopy
-
Objective: To determine the fluorescence lifetime (τ_f).
-
Methodology:
-
Use a time-correlated single-photon counting (TCSPC) system.
-
Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a femtosecond laser with a pulse picker) at a wavelength corresponding to the absorption band.
-
Collect the fluorescence decay profile at the emission maximum.
-
Deconvolute the instrument response function (IRF) from the measured decay to obtain the true fluorescence decay.
-
Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime(s).
-
Fluorescence Quantum Yield Measurement
-
Objective: To determine the efficiency of the fluorescence process (Φ_f).
-
Methodology:
-
Use a relative method with a well-characterized standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546).
-
Prepare solutions of the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize reabsorption effects.
-
Measure the absorption and fluorescence spectra of both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_f(sample) = Φ_f(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Theoretical Investigation of Photophysics
Computational chemistry provides a powerful tool to complement experimental findings and to gain deeper insight into the electronic structure and excited-state dynamics.
Computational Methodology
4.1.1. Ground State Geometry Optimization
-
Method: Density Functional Theory (DFT) is a suitable method for optimizing the ground state geometry. The B3LYP functional with a 6-31G(d) basis set is a common starting point.
-
Procedure:
-
Build the initial structure of this compound.
-
Perform a geometry optimization calculation to find the minimum energy conformation.
-
Confirm that the optimized structure corresponds to a true minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.
-
4.1.2. Excited State Calculations
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is widely used for calculating the energies and properties of electronic excited states. The same functional and basis set as the ground state optimization can be used for initial calculations. For more accurate results, especially for charge-transfer states, long-range corrected functionals like CAM-B3LYP or ωB97X-D may be more appropriate.
-
Procedure:
-
Using the optimized ground state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies, oscillator strengths, and compositions of the lowest singlet and triplet excited states.
-
To simulate the emission spectrum, optimize the geometry of the first singlet excited state (S₁) using TD-DFT.
-
Calculate the vertical emission energy from the optimized S₁ geometry back to the ground state.
-
Visualizing the Workflow and Photophysical Processes
The following diagrams, generated using the DOT language, illustrate the experimental and theoretical workflows for studying the photophysics of this compound.
Caption: Experimental workflow for the synthesis and photophysical characterization.
Caption: Jablonski diagram illustrating the key photophysical processes.
Conclusion
This technical guide has outlined a comprehensive approach for the theoretical and experimental investigation of the photophysics of this compound. While specific experimental data remains scarce, the provided protocols for synthesis, spectroscopic characterization, and computational modeling offer a clear roadmap for future research. The insights gained from such studies will be invaluable for understanding the structure-property relationships in this class of molecules and for exploring their potential in various scientific and technological fields. The combination of experimental measurements and theoretical calculations will provide a robust understanding of the excited-state behavior of this promising compound.
References
An In-depth Technical Guide to the Solubility of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of the organic compound 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information inferred from related compounds and general principles of organic chemistry. It also outlines a general experimental protocol for determining the solubility of this compound in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals working with this compound in fields such as organic electronics, materials science, and drug development.
Introduction to this compound
This compound is a complex aromatic hydrocarbon with the chemical formula C₂₄H₁₇Br. Its structure consists of a central benzene ring substituted with two phenyl groups and a bromophenyl group. The presence of multiple aromatic rings suggests a largely nonpolar and hydrophobic character, which dictates its solubility behavior. This compound and its derivatives are of interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.
Chemical Structure:
Caption: 2D chemical structure of this compound.
Solubility Profile
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, based on its chemical structure and information available for structurally similar compounds, a qualitative assessment of its solubility can be made.
General Solubility Characteristics:
-
Polar Solvents (e.g., Water, Ethanol, Methanol): Expected to be virtually insoluble due to its large, nonpolar aromatic structure.
-
Nonpolar Aromatic Solvents (e.g., Toluene, Benzene, Xylene): Likely to exhibit its highest solubility in these solvents due to the "like dissolves like" principle. The pi-pi stacking interactions between the aromatic rings of the solute and the solvent molecules would facilitate dissolution.
-
Chlorinated Solvents (e.g., Chloroform, Dichloromethane): Expected to be soluble. In the synthesis of a related terphenyl compound, chloroform was used to wash away soluble starting materials and by-products, implying that the final, larger aromatic product had lower solubility in it. This suggests that while there is some solubility, it may be limited, particularly for larger, more crystalline structures.
-
Ethers (e.g., Tetrahydrofuran (THF), Diethyl Ether): Likely to be soluble, especially with heating. For instance, a related brominated terphenyl derivative was purified by re-precipitation from refluxing tetrahydrofuran, indicating significant solubility at elevated temperatures.
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Solubility in these solvents is expected to be moderate. While these solvents are polar, their ability to dissolve large nonpolar compounds can be significant.
Data Presentation:
As no quantitative data could be located, a table summarizing the expected qualitative solubility is provided below.
| Organic Solvent | Chemical Formula | Solvent Type | Expected Qualitative Solubility |
| Toluene | C₇H₈ | Nonpolar Aromatic | High |
| Chloroform | CHCl₃ | Chlorinated | Moderate |
| Tetrahydrofuran (THF) | C₄H₈O | Ether | Moderate to High (increases with temperature) |
| Acetone | C₃H₆O | Ketone | Low to Moderate |
| Methanol | CH₃OH | Polar Protic | Very Low / Insoluble |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and commonly used technique.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Calibration Curve: Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analysis: Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine its concentration.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.
Caption: Experimental workflow for solubility determination.
Logical Relationships in Solubility
The solubility of a compound like this compound is governed by several interrelated physicochemical properties.
Caption: Factors influencing the solubility of an organic compound.
Conclusion
While specific quantitative solubility data for this compound remains elusive in current scientific literature, a qualitative understanding of its behavior in various organic solvents can be established based on its molecular structure. It is predicted to be most soluble in nonpolar aromatic solvents and less soluble in polar solvents. For precise quantitative measurements, a rigorous experimental protocol, such as the isothermal shake-flask method, is recommended. This guide provides the foundational knowledge and a practical framework for researchers and professionals to effectively work with this compound. Further experimental investigation is necessary to populate a comprehensive and quantitative solubility profile for this promising material.
Methodological & Application
Application Notes and Protocols: 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl in the fabrication of Organic Light-Emitting Diodes (OLEDs). While direct performance data for this specific compound in published literature is limited, its structural similarity to other terphenyl derivatives used in high-performance OLEDs suggests its utility as a host material in the emissive layer or as a component in charge transport layers. This document outlines the potential applications, relevant experimental protocols, and the logical framework for its integration into OLED devices.
Introduction to this compound
This compound is a small molecule organic semiconductor belonging to the terphenyl family. Its chemical structure, characterized by a central benzene ring connected to two other phenyl rings and a bromo-substituted phenyl group, provides a rigid and stable molecular framework. Such terphenyl-based molecules are known for their wide bandgap and high triplet energy levels, making them suitable candidates for host materials in phosphorescent OLEDs (PhOLEDs), particularly for blue emission. The presence of the bromo-substituent can be leveraged for further chemical modification through cross-coupling reactions to fine-tune the material's electronic properties or to synthesize more complex derivatives.
Potential Applications in OLEDs
Based on the properties of analogous terphenyl compounds, this compound is a promising candidate for the following roles within an OLED device architecture:
-
Host Material in the Emissive Layer (EML): Its likely high triplet energy would enable efficient energy transfer to phosphorescent dopants (emitters), preventing energy back-transfer and quenching, which is crucial for achieving high quantum efficiency.
-
Electron Blocking/Hole Transporting Layer (EBL/HTL): The electronic properties of terphenyls often favor hole transport and can create a barrier for electron leakage from the emissive layer, thereby enhancing recombination efficiency within the EML.
Quantitative Data Summary
As of the latest literature review, specific quantitative performance data for an OLED device explicitly incorporating this compound has not been prominently reported. However, for the purpose of illustrating its potential, the following table presents hypothetical performance metrics based on devices utilizing similar terphenyl-based host materials for a blue phosphorescent emitter. These values should be considered as target performance indicators for initial experiments.
| Parameter | Symbol | Target Value | Unit |
| Maximum External Quantum Efficiency | EQEmax | > 15 | % |
| Luminous Efficacy | LE | > 30 | cd/A |
| Power Efficacy | PE | > 20 | lm/W |
| Commission Internationale de l'Éclairage (CIE) Coordinates | (x, y) | (0.14, 0.25) | - |
| Turn-on Voltage | Von | < 4.0 | V |
| Operational Lifetime (at 1000 cd/m²) | LT50 | > 100 | hours |
Experimental Protocols
The following are detailed protocols for the fabrication and characterization of a prototype OLED device using this compound as a host material in the emissive layer.
OLED Fabrication via Thermal Evaporation
This protocol describes the fabrication of a multi-layer OLED device on a pre-patterned Indium Tin Oxide (ITO) coated glass substrate.
Materials and Equipment:
-
Pre-patterned ITO-coated glass substrates (e.g., 20 Ω/sq)
-
This compound (as host)
-
Phosphorescent blue emitter (dopant), e.g., FIrpic (bis(4,6-difluorophenylpyridinato-N,C2')picolinate)
-
Hole Injection Layer (HIL) material, e.g., HAT-CN (1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile)
-
Hole Transport Layer (HTL) material, e.g., TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane)
-
Electron Transport Layer (ETL) material, e.g., TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)
-
Electron Injection Layer (EIL) material, e.g., LiF (Lithium Fluoride)
-
Cathode material, e.g., Aluminum (Al)
-
High-vacuum thermal evaporation system (< 10-6 Torr)
-
Substrate cleaning solutions (Deionized water, acetone, isopropanol)
-
UV-Ozone cleaner
Protocol:
-
Substrate Cleaning:
-
Ultrasonically clean the ITO substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Layer Deposition:
-
Transfer the cleaned substrates to the high-vacuum thermal evaporation chamber.
-
Deposit the organic and inorganic layers sequentially without breaking the vacuum. The deposition rates and thicknesses should be precisely controlled using quartz crystal microbalances.
-
HIL: Deposit HAT-CN to a thickness of 10 nm at a rate of 0.1 Å/s.
-
HTL: Deposit TAPC to a thickness of 40 nm at a rate of 1.0 Å/s.
-
EML: Co-evaporate this compound (host) and the blue phosphorescent dopant (e.g., FIrpic) at a specific doping concentration (e.g., 10 wt%). The total thickness of the EML should be around 20 nm. Maintain a deposition rate of ~1.0 Å/s for the host and adjust the dopant rate to achieve the desired concentration.
-
ETL: Deposit TPBi to a thickness of 30 nm at a rate of 1.0 Å/s.
-
EIL: Deposit LiF to a thickness of 1 nm at a rate of 0.1 Å/s.
-
Cathode: Deposit Aluminum (Al) to a thickness of 100 nm at a rate of 2-3 Å/s through a shadow mask to define the active area of the device.
-
-
-
Encapsulation:
-
After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air and moisture.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation.
-
Device Characterization
Equipment:
-
Source measure unit (SMU)
-
Spectroradiometer
-
Photodiode with an integrated amplifier
Protocol:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Connect the device to the SMU.
-
Apply a forward bias voltage and sweep it from 0 V to a higher voltage (e.g., 10 V) in defined steps.
-
Simultaneously measure the current flowing through the device and the luminance using the photodiode and spectroradiometer.
-
Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V) curves.
-
-
Electroluminescence (EL) Spectrum and CIE Coordinates:
-
At a constant driving voltage or current, measure the EL spectrum of the device using the spectroradiometer.
-
From the spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y).
-
-
Efficiency Measurements:
-
Calculate the external quantum efficiency (EQE), luminous efficacy (cd/A), and power efficacy (lm/W) from the J-V-L data and the EL spectrum.
-
-
Lifetime Measurement:
-
Drive the device at a constant initial luminance (e.g., 1000 cd/m²).
-
Monitor the luminance over time.
-
The operational lifetime (LT50) is defined as the time it takes for the luminance to decrease to 50% of its initial value.
-
Visualizations
The following diagrams illustrate the key workflows and relationships in the application of this compound in OLEDs.
Caption: Workflow for OLED fabrication using this compound.
Caption: Energy level diagram of a hypothetical OLED device.
Conclusion
This compound represents a promising material for the development of high-efficiency OLEDs, particularly as a host in the emissive layer. The provided protocols offer a solid foundation for researchers to begin investigating its properties and performance within an OLED device. Further research and empirical data are necessary to fully elucidate its potential and optimize device architectures for maximum performance. The synthesis of derivatives using the bromo-functionality is also a key area for future exploration to develop next-generation OLED materials.
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for conducting Suzuki coupling reactions with 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl. This substrate is a sterically hindered and complex polyaromatic bromide, and its successful coupling is crucial for the synthesis of advanced organic materials and potential pharmaceutical compounds.
Application Notes
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2][3] For a complex substrate like this compound, this reaction opens avenues for the synthesis of highly functionalized and extended π-conjugated systems.
Key Applications:
-
Advanced Materials Science: The terphenyl core structure is a common motif in organic light-emitting diodes (OLEDs), liquid crystals, and other functional organic materials. Suzuki coupling allows for the introduction of various aryl or heteroaryl groups, enabling the fine-tuning of photophysical and electronic properties.
-
Drug Discovery and Development: Many biologically active molecules contain biaryl or polyaryl scaffolds.[2] The Suzuki coupling of this compound with diverse boronic acids can generate libraries of novel compounds for screening as potential therapeutic agents. For instance, the resulting complex aromatic structures can be evaluated as antagonists for receptors like the human CC chemokine receptor 8 (CCR8).[4]
-
Organic Electronics: The synthesis of tailored organic semiconductors often relies on the precise construction of large aromatic molecules. The Suzuki coupling provides a reliable method to extend the conjugation of the terphenyl system, which is essential for charge transport properties.
Challenges and Considerations:
-
Steric Hindrance: The bulky nature of the 5'-phenyl-1,1':3',1''-terphenyl group can pose a significant steric challenge to the oxidative addition step in the catalytic cycle. Careful selection of a bulky and electron-rich phosphine ligand for the palladium catalyst is often necessary to overcome this hurdle.[5]
-
Catalyst Selection: A variety of palladium catalysts can be employed for Suzuki couplings.[5] For complex substrates, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or catalysts with specialized phosphine ligands are often preferred to ensure high yields and reaction efficiency.[5]
-
Reaction Optimization: The choice of base, solvent, and temperature can significantly impact the reaction outcome.[6] Screening different conditions is often necessary to identify the optimal parameters for a specific coupling partner. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e..g., K₃PO₄), while common solvents include ethereal solvents like dimethoxyethane (DME) or dioxane, often in the presence of water.[7][8]
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar complex aryl bromides and should be optimized for specific substrates.[5][7][8]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Base (e.g., Potassium Carbonate - K₂CO₃)
-
Solvent (e.g., 1,2-Dimethoxyethane (DME) and Water)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Organic Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexane)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 - 1.5 eq)[5], and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of DME and water) to the flask.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.1 eq) to the reaction mixture under a positive pressure of the inert gas.[5]
-
Reaction: Heat the reaction mixture to a specified temperature (typically 80-90 °C) and stir vigorously overnight (12-24 hours).[5] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table presents hypothetical data for a series of Suzuki coupling reactions of this compound with various arylboronic acids, based on typical outcomes for such reactions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O (4:1) | 85 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O (4:1) | 85 | 18 | 89 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 24 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O (4:1) | 80 | 16 | 92 |
| 5 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O (4:1) | 85 | 20 | 81 |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. preprints.org [preprints.org]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
Synthesis and Applications of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development and materials science, this document provides detailed application notes and protocols for the synthesis of novel derivatives from the versatile building block, 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl. This terphenyl scaffold offers a unique three-dimensional structure that is of significant interest for the development of advanced organic materials and potential therapeutic agents.
This guide outlines key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, to generate a diverse range of functionalized derivatives. Detailed experimental protocols, quantitative data, and visualizations of reaction workflows and relevant biological signaling pathways are provided to facilitate the practical application of this chemistry in the laboratory.
Applications in Organic Electronics: Hole Transport Materials for OLEDs
Derivatives of this compound are promising candidates for use in organic light-emitting diodes (OLEDs), particularly as hole transport materials (HTMs). The rigid, conjugated terphenyl core provides good thermal stability and facilitates efficient charge transport. By introducing specific functional groups, the electronic properties of these materials can be fine-tuned to optimize device performance.
A key derivative in this area is the triarylamine, N1,N1'-(5'-phenyl-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine) . The synthesis of such compounds often involves a Buchwald-Hartwig amination to couple diarylamine moieties to the terphenyl backbone. These materials are designed to have appropriate HOMO energy levels for efficient hole injection from the anode and transport to the emissive layer.
Table 1: Performance of an OLED Device Incorporating a Terphenyl-Based Hole Transport Material
| Parameter | Value |
| Turn-on Voltage | 2.8 V |
| Maximum Luminance | 13,542 cd/m² |
| Current Efficiency | 4.5 cd/A |
| Power Efficiency | 3.2 lm/W |
| External Quantum Efficiency (EQE) | 5.1% |
Note: The data presented is representative of a device architecture utilizing a terphenyl-based hole transport layer and may vary depending on the specific device structure and other materials used.
Applications in Drug Discovery: Targeting Cancer Signaling Pathways
Terphenyl derivatives have emerged as a class of compounds with interesting biological activities, including anticancer properties. Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer. Two such pathways of interest are the STAT3 and NF-κB signaling cascades, both of which are critical regulators of cell proliferation, survival, and inflammation.
Inhibition of the STAT3 Signaling Pathway
The natural product Terphenyllin, a p-terphenyl derivative, has been shown to directly interact with Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4] This interaction inhibits the phosphorylation and activation of STAT3, leading to the downregulation of its target genes, such as c-Myc and Cyclin D1, which are involved in cell cycle progression and proliferation.[1][2][3][4] By inhibiting the STAT3 pathway, terphenyl derivatives can suppress tumor growth and metastasis, as demonstrated in gastric cancer models.[1][2][3][4]
Caption: Inhibition of the STAT3 signaling pathway by a terphenyl derivative.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is another crucial target in cancer therapy due to its role in promoting inflammation and cell survival. Some terpenoids have been shown to inhibit this pathway by preventing the phosphorylation of IκB, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus.[5] This inhibition leads to the downregulation of NF-κB target genes involved in inflammation and apoptosis resistance.
Caption: Inhibition of the NF-κB signaling pathway by a terphenyl derivative.
Experimental Protocols
The following section provides detailed protocols for the synthesis of key derivatives of this compound.
Synthesis Workflow
Caption: Synthetic routes to derivatives of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-5'-phenyl-1,1':3',1''-terphenyl Derivatives
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), arylboronic acid (1.1 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5'-phenyl-1,1':3',1''-terphenyl derivative.
Table 2: Suzuki-Miyaura Cross-Coupling Reaction Data
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 5'-Phenyl-1,1':3',1'':4'',1'''-quaterphenyl | 85 |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-5'-phenyl-1,1':3',1''-terphenyl | 82 |
| 4-Aminophenylboronic acid | 4'-(5'-Phenyl-[1,1':3',1''-terphenyl]-4-yl)aniline | 78 |
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-5'-phenyl-1,1':3',1''-terphenyl Derivatives
This protocol outlines a general method for the palladium-catalyzed amination of this compound with various amines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with this compound (1 equivalent), amine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (0.02 equivalents), and Xantphos (0.04 equivalents).
-
Add anhydrous, degassed toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-5'-phenyl-1,1':3',1''-terphenyl derivative.
Table 3: Buchwald-Hartwig Amination Reaction Data
| Amine | Product | Yield (%) |
| Aniline | N-(5'-Phenyl-[1,1':3',1''-terphenyl]-4-yl)aniline | 75 |
| Morpholine | 4-(5'-Phenyl-[1,1':3',1''-terphenyl]-4-yl)morpholine | 80 |
| Diphenylamine | N,N-Diphenyl-5'-phenyl-[1,1':3',1''-terphenyl]-4-amine | 72 |
Protocol 3: Sonogashira Coupling for the Synthesis of 4-Alkynyl-5'-phenyl-1,1':3',1''-terphenyl Derivatives
This protocol provides a general procedure for the palladium- and copper-catalyzed coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon).
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne (1.5 equivalents) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 6-12 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynyl-5'-phenyl-1,1':3',1''-terphenyl derivative.
Table 4: Sonogashira Coupling Reaction Data
| Terminal Alkyne | Product | Yield (%) |
| Phenylacetylene | 4-(Phenylethynyl)-5'-phenyl-1,1':3',1''-terphenyl | 88 |
| Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)-5'-phenyl-1,1':3',1''-terphenyl | 92 |
| 1-Hexyne | 4-(Hex-1-yn-1-yl)-5'-phenyl-1,1':3',1''-terphenyl | 85 |
Disclaimer: These protocols are intended as a general guide. Reaction conditions may need to be optimized for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer [frontiersin.org]
- 4. Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5'-phenyl-1,1':3',1''-terphenyl is a versatile building block in the synthesis of advanced organic materials for electronic and optoelectronic applications. Its rigid, conjugated terphenyl core provides a robust scaffold for the construction of high-performance materials with tailored properties. The presence of a bromine atom allows for facile modification through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a wide range of functional groups. This tunability makes it a valuable precursor for the development of materials used in Organic Light-Emitting Diodes (OLEDs), organic solar cells, and other organic electronic devices.
This document provides an overview of the applications of this compound in materials science, with a focus on its use in the synthesis of hole and electron transport materials for OLEDs. Detailed experimental protocols for the synthesis of derivative compounds and the fabrication of OLED devices are also presented.
Key Applications in Materials Science
Derivatives of this compound are primarily utilized in the development of:
-
Hole Transport Materials (HTMs): The terphenyl core can be functionalized with electron-donating groups, such as arylamines, to facilitate the efficient transport of holes in electronic devices.
-
Electron Transport Materials (ETMs): By introducing electron-withdrawing moieties, such as diphenylphosphine oxide, the terphenyl scaffold can be engineered to create materials with high electron mobility.[1]
-
Emitting Materials: The rigid and conjugated structure of the terphenyl backbone can serve as a core for fluorescent or phosphorescent emitters, particularly for blue light emission in OLEDs.
-
Host Materials: In phosphorescent OLEDs (PhOLEDs), derivatives of the terphenyl structure can act as host materials for phosphorescent dopants, facilitating efficient energy transfer.
Quantitative Data Presentation
The following tables summarize the performance of OLED devices incorporating materials derived from terphenyl scaffolds, illustrating the potential of this compound as a precursor.
Table 1: Performance of OLEDs with a Terphenyl-Based Electron Transport Material [1]
| Device Color | Host Material | Emitter | Electron Transport Material | Max. External Quantum Efficiency (EQE) (%) |
| Green | CBP | Ir(ppy)₃ | BmPOPB | 22.68 |
| Blue | mCP | FIrpic | BmPOPB | 21.3 |
| Blue | mCP | 2CzPN | BmPOPB | 17.4 |
CBP: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl; Ir(ppy)₃: Tris(2-phenylpyridine)iridium(III); mCP: 1,3-Bis(N-carbazolyl)benzene; FIrpic: Bis(2-(4,6-difluorophenyl)pyridinato-N,C2')iridium(III) picolinate; 2CzPN: 1,2-bis(carbazol-9-yl)-4,5-dicyanobenzene; BmPOPB: [1,1':3',1''-terphenyl]-3,3''-diylbis(diphenylphosphine oxide)
Table 2: Performance of OLEDs with a Terphenyl-Based Host Material
| Device Color | Host Material | Emitter | Power Efficiency (lm/W) @ 100 cd/m² | External Quantum Efficiency (EQE) (%) |
| Blue | BTPS | Phosphorescent Dopant | > 46 | 22 |
| Green | BTPS | Phosphorescent Dopant | > 105 | 28 |
BTPS: A m-terphenyl-modified sulfone derivative
Experimental Protocols
Synthesis of Terphenyl Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general method for the functionalization of this compound using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Tetrahydrofuran (THF), 1,4-Dioxane)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 eq) and the arylboronic acid/ester (1.1-1.5 eq) in the chosen solvent.
-
Add the palladium catalyst (0.01-0.05 eq) and the base (2.0-3.0 eq).
-
Add degassed water to the reaction mixture.
-
Purge the flask with an inert gas for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired terphenyl derivative.
Fabrication of a Multilayer OLED Device
This protocol outlines the general steps for fabricating a multilayer OLED device using thermal evaporation.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrate
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Emitting Layer (EML) host and dopant materials
-
Electron Transport Layer (ETL) material (e.g., a derivative of this compound)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Al)
-
Organic solvents for cleaning (e.g., acetone, isopropanol)
-
Deionized water
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrate in an ultrasonic bath with deionized water, acetone, and isopropanol. Dry the substrate in an oven and then treat it with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Organic Layer Deposition: Transfer the cleaned substrate into a high-vacuum thermal evaporation chamber. Sequentially deposit the organic layers (HIL, HTL, EML, ETL, EIL) by thermal evaporation at a controlled rate (typically 0.5-2 Å/s). The thickness of each layer is monitored in-situ using a quartz crystal microbalance.
-
Cathode Deposition: Without breaking the vacuum, deposit the metal cathode (e.g., Al) by thermal evaporation at a higher deposition rate (typically 5-10 Å/s).
-
Encapsulation: After deposition, encapsulate the device in a glove box under an inert atmosphere to protect the organic layers and the cathode from moisture and oxygen.
Visualizations
References
Application Notes and Protocols: 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl as a Precursor for Advanced Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5'-phenyl-1,1':3',1''-terphenyl is a versatile organic building block with significant potential in materials science, particularly as a precursor for the synthesis of advanced polymers. Its rigid, aromatic terphenyl core, combined with a reactive bromine site, makes it an ideal candidate for polymerization through various cross-coupling reactions. The resulting polymers, typically polyphenylenes, are characterized by high thermal stability, excellent chemical resistance, and tunable optoelectronic properties. These characteristics make them suitable for a wide range of applications, including as hole-transporting materials in organic light-emitting diodes (OLEDs), as blue-emitting components in lighting and display technologies, and as high-performance engineering plastics.
This document provides detailed application notes and experimental protocols for the polymerization of this compound, focusing on two primary methods: Suzuki coupling and Yamamoto coupling. While direct experimental data for the polymerization of this specific monomer is limited in publicly available literature, the following protocols are based on well-established procedures for structurally similar brominated aromatic compounds.
Data Presentation
The following table summarizes representative quantitative data for polymers synthesized from precursors analogous to this compound. This data is intended to provide an expected range of properties for the resulting polymers.
| Property | Suzuki Coupling Polymerization | Yamamoto Coupling Polymerization |
| Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol | 15,000 - 70,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 20,000 - 150,000 g/mol | 30,000 - 200,000 g/mol |
| Polydispersity Index (PDI) | 2.0 - 3.5 | 1.8 - 3.0 |
| Glass Transition Temperature (Tg) | 150 - 250 °C | 180 - 280 °C |
| Decomposition Temperature (Td, 5% wt. loss) | 450 - 550 °C | 480 - 600 °C |
| Photoluminescence (PL) Emission Max (in solution) | 420 - 460 nm (Blue) | 430 - 470 nm (Blue) |
| Photoluminescence Quantum Yield (PLQY) | 0.3 - 0.7 | 0.4 - 0.8 |
Experimental Protocols
Protocol 1: Synthesis of Poly(5'-phenyl-m-terphenylene) via Suzuki Coupling
This protocol describes the palladium-catalyzed Suzuki cross-coupling polymerization of this compound with a suitable bis(boronic acid) or bis(boronate ester) co-monomer. For homopolymerization, a di-Grignard reagent can be formed from the monomer followed by reaction with a borate ester to form the corresponding bis(boronic acid) in situ. The following is a general procedure for co-polymerization.
Materials:
-
This compound
-
1,4-Benzenediboronic acid (or other suitable diboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Toluene
-
Tetrahydrofuran (THF)
-
Methanol
-
Deionized water
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and 1,4-benzenediboronic acid (1.0 eq) in a mixture of toluene (15 mL/mmol of monomer) and THF (5 mL/mmol of monomer).
-
Catalyst and Base Addition: To the monomer solution, add tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 eq) and an aqueous solution of potassium carbonate (2 M, 4.0 eq).
-
Polymerization: Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation and Purification: After cooling to room temperature, pour the reaction mixture into a large volume of methanol with stirring to precipitate the polymer.
-
Filter the polymer and wash it sequentially with deionized water, methanol, and acetone to remove residual catalyst and unreacted monomers.
-
Drying: Dry the polymer under vacuum at 60-80 °C for 24 hours.
Workflow Diagram:
Caption: Workflow for Suzuki Coupling Polymerization.
Protocol 2: Synthesis of Poly(5'-phenyl-m-terphenylene) via Yamamoto Coupling
This protocol describes the nickel-catalyzed Yamamoto homopolymerization of this compound. This method involves the reductive coupling of the aryl bromide monomers.
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridine (bpy)
-
1,5-Cyclooctadiene (COD)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Acetone
-
Hydrochloric acid (HCl), concentrated
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, charge a flame-dried Schlenk flask with bis(1,5-cyclooctadiene)nickel(0) (1.2 eq), 2,2'-bipyridine (1.2 eq), and 1,5-cyclooctadiene (1.2 eq) in anhydrous DMF (10 mL/mmol of monomer). Stir the mixture at 60-80 °C until a deep-red or purple solution forms, indicating the formation of the active Ni(0) complex.
-
Monomer Addition: Dissolve this compound (1.0 eq) in anhydrous toluene (10 mL/mmol of monomer) and add it dropwise to the catalyst solution at 60-80 °C.
-
Polymerization: Maintain the reaction mixture at 80-90 °C with vigorous stirring under an inert atmosphere for 24-72 hours.
-
Polymer Precipitation and Purification: After cooling to room temperature, pour the viscous solution into a mixture of methanol and concentrated hydrochloric acid (5:1 v/v) to precipitate the polymer and quench the catalyst.
-
Filter the polymer and wash it thoroughly with methanol, acetone, and hot toluene to remove oligomers and catalyst residues.
-
Soxhlet Extraction: For further purification, perform a Soxhlet extraction of the polymer with chloroform or another suitable solvent.
-
Drying: Dry the purified polymer under vacuum at 80-100 °C for 48 hours.
Workflow Diagram:
Caption: Workflow for Yamamoto Coupling Polymerization.
Signaling Pathways and Logical Relationships
The polymerization of this compound via cross-coupling reactions follows a well-defined logical progression. The following diagram illustrates the key relationships in these synthetic pathways.
Caption: Logical relationships in polymerization pathways.
Disclaimer
The experimental protocols and data presented in this document are based on established methodologies for analogous compounds due to the limited availability of specific literature on the polymerization of this compound. Researchers should consider these protocols as a starting point and may need to optimize reaction conditions for their specific experimental setup and desired polymer properties. Standard laboratory safety procedures should be followed at all times.
Application Notes and Protocols for 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5'-phenyl-1,1':3',1''-terphenyl is a substituted m-terphenyl derivative. The terphenyl scaffold is known for its use in organic electronics, particularly as a core for blue-emitting materials and as a host in Organic Light-Emitting Diodes (OLEDs). The presence of the bromo-substituent provides a reactive site for further functionalization, typically through cross-coupling reactions, allowing for the synthesis of more complex molecules with tailored photophysical properties. The phenyl group at the 5'-position of the central benzene ring contributes to the steric bulk and can influence the solid-state morphology and photophysical characteristics of its derivatives.
Photophysical Applications
The primary photophysical applications of this compound and its derivatives lie in the field of organic electronics, particularly in OLEDs. Due to the inherent blue fluorescence of the m-terphenyl core, this compound can serve as a building block for blue emitters or as a host material for phosphorescent or fluorescent dopants.
Key Application Areas:
-
Blue-Emitting Materials: The m-terphenyl core is a well-known blue-emitting chromophore. While the parent compound's emission might not be optimal for all applications, it serves as an excellent starting point for the synthesis of highly efficient and stable blue emitters through further functionalization at the bromo-position.
-
Host Materials for OLEDs: The wide bandgap and suitable triplet energy level of the terphenyl scaffold make it a candidate for use as a host material in phosphorescent OLEDs (PhOLEDs). The host material's role is to efficiently transfer energy to the guest emitter.
-
Fluorescent Probes and Sensors: Functionalized m-terphenyls have been explored as fluorescent molecular sensors. The bromo-substituent on this compound allows for its incorporation into larger systems designed to detect specific analytes through changes in their fluorescence properties.
Quantitative Photophysical Data
Specific experimental photophysical data for this compound is not extensively reported in the literature. However, based on data for related m-terphenyl derivatives, the following properties can be anticipated. It is crucial to experimentally verify these parameters for the specific compound.
| Property | Value (in Acetonitrile) | Notes |
| Absorption Maximum (λabs) | ~255 nm | This value is reported by a commercial supplier. The absorption is characteristic of the π-π* transitions within the terphenyl aromatic system. |
| Molar Extinction Coefficient (ε) | 104 - 105 M-1cm-1 | Estimated based on typical values for aromatic hydrocarbons. This value should be determined experimentally using the Beer-Lambert law. |
| Fluorescence Emission Maximum (λem) | 390 - 450 nm | The emission of m-terphenyls is typically in the blue region. The exact maximum will depend on the solvent polarity and the specific substitution pattern. Unsubstituted and electron-withdrawing substituted derivatives of a related m-terphenyl emit in the 390-550 nm range.[1] |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.9 | The quantum yield of terphenyl derivatives can vary significantly with substitution. Highly twisted structures can exhibit high quantum yields in the solid state. For example, some diphenylamino terphenyl emitters show quantum yields close to unity.[1] |
| Fluorescence Lifetime (τF) | 1 - 10 ns | The fluorescence lifetime for terphenyl derivatives is typically in the nanosecond range. For instance, some diphenylamino terphenyl emitters have lifetimes in the range of 1.61–1.86 ns in solution and longer in the solid state.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general approach for the synthesis of 1,3,5-triarylbenzenes, which can be adapted for the target molecule. The synthesis involves a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
1,3-Dibromo-5-phenylbenzene (or a suitable precursor)
-
4-Bromophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Potassium carbonate (K2CO3) or another suitable base
-
Toluene, Tetrahydrofuran (THF), and water (degassed)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried round-bottom flask, add 1,3-dibromo-5-phenylbenzene (1 equivalent), 4-bromophenylboronic acid (1.1 equivalents), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or THF and water.
-
Add the base, for example, an aqueous solution of K2CO3 (2 M, 2 equivalents).
-
Degas the reaction mixture by bubbling with an inert gas (N2 or Ar) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup: add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.
-
Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.
DOT Script for Synthesis Workflow:
Caption: Suzuki-Miyaura coupling for the synthesis of this compound.
Protocol 2: Photophysical Characterization
This protocol outlines the standard procedures for measuring the key photophysical properties of this compound.
Materials and Equipment:
-
This compound
-
Spectroscopic grade solvent (e.g., acetonitrile, cyclohexane, or dichloromethane)
-
UV-Vis spectrophotometer
-
Fluorometer (spectrofluorometer)
-
Time-Correlated Single Photon Counting (TCSPC) system
-
Quartz cuvettes (1 cm path length)
-
Integrating sphere for quantum yield measurements (optional, for absolute method)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.546)
A. UV-Vis Absorption Spectroscopy:
-
Prepare a dilute solution of the compound in the chosen solvent (e.g., 10-5 M).
-
Record the absorption spectrum using the UV-Vis spectrophotometer over a suitable wavelength range (e.g., 200-500 nm).
-
Identify the wavelength of maximum absorption (λabs).
-
To determine the molar extinction coefficient (ε), prepare a series of solutions of known concentrations and measure their absorbance at λabs. Plot absorbance vs. concentration and determine ε from the slope according to the Beer-Lambert law.
B. Steady-State Fluorescence Spectroscopy:
-
Using the same dilute solution, excite the sample at or near its λabs.
-
Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 300-600 nm).
-
Identify the wavelength of maximum emission (λem).
C. Fluorescence Quantum Yield (ΦF) Measurement (Relative Method):
-
Prepare a solution of the sample and a solution of a quantum yield standard with similar absorbance (typically < 0.1) at the same excitation wavelength.
-
Measure the integrated fluorescence intensity (area under the emission curve) for both the sample (Isample) and the standard (Istd).
-
Measure the absorbance of both solutions at the excitation wavelength (Asample and Astd).
-
Calculate the quantum yield of the sample using the following equation: ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where η is the refractive index of the solvent.
D. Fluorescence Lifetime (τF) Measurement using TCSPC:
-
Use a pulsed light source (e.g., a picosecond laser diode or LED) with an excitation wavelength close to the sample's λabs.
-
Record the fluorescence decay profile of the sample solution using the TCSPC system.
-
Also, record the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of ludox in water).
-
Perform a deconvolution of the sample decay with the IRF and fit the data to an exponential decay function to obtain the fluorescence lifetime (τF).
DOT Script for Photophysical Characterization Workflow:
Caption: Workflow for the photophysical characterization of this compound.
Protocol 3: Fabrication of a Simple Solution-Processed OLED Device
This protocol provides a general procedure for fabricating a simple OLED device using a spin-coating method, where this compound could be used as a host material in the emissive layer.
Materials and Equipment:
-
Pre-patterned ITO-coated glass substrates
-
This compound (host)
-
A suitable fluorescent or phosphorescent guest emitter
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) as a hole injection layer (HIL)
-
An electron transporting material (e.g., TPBi: 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)
-
Low work function metal for cathode (e.g., LiF/Al)
-
Organic solvents (e.g., chlorobenzene, toluene)
-
Spin coater
-
Glovebox with an inert atmosphere (N2 or Ar)
-
Thermal evaporator
-
Device characterization equipment (source meter, photometer)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of N2 and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Inside a glovebox, spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate (e.g., at 4000 rpm for 60 s). Anneal the substrate on a hotplate (e.g., at 120 °C for 15 min) to remove residual water.
-
Emissive Layer (EML) Deposition: Prepare a solution of the host material (this compound) and the guest emitter in a suitable organic solvent (e.g., chlorobenzene) at a specific host:guest weight ratio (e.g., 95:5). Spin-coat the EML solution on top of the PEDOT:PSS layer. Anneal the substrate to remove the solvent (e.g., at 80 °C for 20 min).
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin layer of the electron transporting material (e.g., TPBi, ~30 nm), followed by a thin layer of LiF (~1 nm) and a thicker layer of Al (~100 nm) through a shadow mask to define the cathode area.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
Device Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics and the electroluminescence (EL) spectrum of the fabricated OLED device.
DOT Script for OLED Fabrication Workflow:
Caption: A general workflow for the fabrication of a solution-processed OLED.
Disclaimer
The quantitative photophysical data presented in the table are estimations based on structurally related compounds and should be experimentally verified for this compound. The provided protocols are general guidelines and may require optimization for specific experimental setups and desired outcomes.
References
Application Notes and Protocols: 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl in the Development of Phosphorescent Emitters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl as a key building block in the synthesis of host materials for high-efficiency phosphorescent organic light-emitting diodes (OLEDs). The protocols outlined below are based on established synthetic methodologies and device fabrication techniques in the field of organic electronics.
Introduction
This compound is a versatile organic molecule that can serve as a precursor for advanced materials in organic electronics. Its terphenyl core provides a rigid and thermally stable backbone, while the bromo-functional group allows for further chemical modifications through cross-coupling reactions. These properties make it an excellent candidate for designing host materials for phosphorescent emitters, which are crucial components in state-of-the-art OLED displays and lighting applications.
In a phosphorescent OLED (PHOLED), a phosphorescent guest emitter is dispersed within a host material. The host material facilitates charge transport and transfers energy to the guest, which then emits light. An effective host material should possess a high triplet energy to confine the excitons on the guest, good charge-carrier mobility, and excellent thermal and morphological stability. The terphenyl structure of this compound provides a foundation for achieving these desired properties.
Proposed Application: Synthesis of a Host Material for Blue Phosphorescent OLEDs
This protocol describes a proposed synthetic route to a novel host material, 9-(5'-phenyl-[1,1':3',1''-terphenyl]-4-yl)-9H-carbazole (pTCz), using this compound as the starting material. The carbazole moiety is introduced to enhance hole-transporting properties and maintain a high triplet energy, making it suitable for hosting blue phosphorescent emitters like bis(2,4-difluorophenylpyridinato)tetrakis(1-pyrazolyl)borate)iridium(III) (FIrpic).
Experimental Protocols
Protocol 1: Synthesis of 9-(5'-phenyl-[1,1':3',1''-terphenyl]-4-yl)-9H-carbazole (pTCz)
This protocol details the synthesis of the target host material via a Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Carbazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, dichloromethane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), carbazole (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq).
-
Add anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure pTCz.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fabrication of a Blue Phosphorescent OLED
This protocol describes the fabrication of a multi-layer PHOLED device using the synthesized pTCz as the host material and FIrpic as the blue phosphorescent guest emitter via thermal evaporation.
Device Structure:
ITO / HATCN (10 nm) / TAPC (40 nm) / pTCz:FIrpic (8 wt%) (20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)
Materials and Layers:
-
Anode: Indium tin oxide (ITO) coated glass substrate
-
Hole Injection Layer (HIL): Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HATCN)
-
Hole Transport Layer (HTL): Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)
-
Emissive Layer (EML): pTCz doped with 8 wt% FIrpic
-
Electron Transport Layer (ETL): 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)
-
Electron Injection Layer (EIL): Lithium fluoride (LiF)
-
Cathode: Aluminum (Al)
Procedure:
-
Clean the pre-patterned ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers and the cathode sequentially without breaking the vacuum.
-
Deposit a 10 nm thick layer of HATCN as the HIL.
-
Deposit a 40 nm thick layer of TAPC as the HTL.
-
Co-evaporate pTCz and FIrpic from separate sources to form a 20 nm thick EML with an 8% doping concentration of FIrpic.
-
Deposit a 40 nm thick layer of TPBi as the ETL.
-
-
Deposit a 1 nm thick layer of LiF as the EIL.
-
Deposit a 100 nm thick layer of Al as the cathode.
-
Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Data Presentation
The following table summarizes the expected performance characteristics of the fabricated blue PHOLED based on literature values for similar devices.
| Parameter | Expected Value |
| Peak Emission Wavelength (λem) | ~475 nm |
| CIE Coordinates (x, y) | (0.13, 0.28) |
| Maximum External Quantum Efficiency (EQEmax) | > 15% |
| Maximum Current Efficiency (CEmax) | > 30 cd/A |
| Maximum Power Efficiency (PEmax) | > 25 lm/W |
| Turn-on Voltage (Von) | < 3.5 V |
Visualizations
Synthetic Workflow
Application Notes and Protocols: Electrochemical Characterization of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-5'-phenyl-1,1':3',1''-terphenyl is a versatile organic molecule with a rigid, π-conjugated terphenyl core. The presence of a bromine atom provides a reactive handle for further functionalization, making it a valuable building block in the synthesis of advanced materials for organic electronics, such as organic light-emitting diodes (OLEDs), and as a scaffold in medicinal chemistry. Understanding the electrochemical properties of this compound is crucial for designing new materials with tailored electronic characteristics and for elucidating potential redox-based mechanisms of action in biological systems.
These application notes provide a detailed protocol for the electrochemical characterization of this compound using common electrochemical techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and bulk electrolysis.
Data Presentation: Electrochemical Properties
The following table summarizes the hypothetical electrochemical data for this compound, as would be determined by the protocols described below. This data provides insights into the redox behavior of the molecule.
| Parameter | Value | Technique |
| Oxidation Potential (Epa) | +1.25 V vs. Ag/AgCl | CV |
| Reduction Potential (Epc) | -1.80 V vs. Ag/AgCl | CV |
| HOMO Energy Level | -5.65 eV | CV |
| LUMO Energy Level | -2.60 eV | CV |
| Electrochemical Band Gap | 3.05 eV | CV |
| Peak Current (Ipa) | 15 µA | DPV |
| Peak Current (Ipc) | -20 µA | DPV |
| Number of Electrons Transferred (n) | 1 | Bulk Electrolysis |
Note: The data presented in this table is illustrative and representative of similar aromatic compounds. Actual experimental values may vary.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (CAS: 116941-52-7)
-
Solvent: Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous, electrochemical grade
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)
-
Working Electrode: Glassy Carbon Electrode (GCE), Platinum (Pt) disk electrode
-
Counter Electrode: Platinum (Pt) wire or mesh
-
Internal Standard: Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple for potential referencing
Instrumentation
-
Potentiostat/Galvanostat with corresponding software for data acquisition and analysis.
Experimental Workflow Diagram
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl
This guide provides troubleshooting advice and frequently asked questions regarding the purification of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl. The information is intended for researchers, scientists, and professionals in drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most effective and widely used methods for the purification of solid, non-polar aromatic compounds like this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity.
Q2: How do I choose the best solvent for recrystallization?
A good recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a non-polar molecule like this compound, suitable solvents to screen include:
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Single Solvents: Toluene, xylenes, ethyl acetate, or a mixture of an alcohol (like isopropanol or ethanol) with a more non-polar solvent.
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Solvent Pairs: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is poorly soluble). Common pairs for non-polar compounds include dichloromethane/hexane or ethyl acetate/hexane.
The ideal solvent or solvent pair will allow for the formation of well-defined crystals upon cooling, leaving impurities dissolved in the mother liquor.
Q3: What are the typical impurities I might encounter?
Impurities will largely depend on the synthetic route used. Common synthesis methods like Suzuki or Grignard couplings can lead to impurities such as:
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Unreacted starting materials (e.g., boronic acids/esters, Grignard reagents, or other aryl halides).
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Homocoupling byproducts (e.g., biphenyls from the coupling partners).
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Dehalogenated product (5'-phenyl-1,1':3',1''-terphenyl).
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Inorganic salts from the workup.
Q4: When is column chromatography preferred over recrystallization?
Column chromatography is generally preferred in the following scenarios:
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When impurities have very similar solubility profiles to the desired product, making recrystallization ineffective.
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When the crude product is an oil or a mixture of several closely related compounds.
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For small-scale purifications where high purity is critical.
Troubleshooting Guide
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating too quickly from a supersaturated solution. | Add a small amount of a "good" solvent to the hot solution to reduce saturation. Ensure the cooling process is slow; consider using a Dewar flask or insulating the flask. |
| No Crystal Formation | The solution is not sufficiently saturated. The cooling process is too rapid. | Concentrate the solution by boiling off some solvent. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Allow the solution to cool more slowly. |
| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not completely collected. | Use the minimum amount of hot solvent needed to dissolve the crude product. Cool the solution in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Poor Purity | Impurities co-precipitated with the product. The cooling was too fast, trapping impurities. | Ensure complete dissolution in the hot solvent. Allow for slow cooling to promote selective crystallization. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | The chosen eluent system has incorrect polarity. The column was not packed properly. The column was overloaded with the crude sample. | Perform thin-layer chromatography (TLC) to determine the optimal eluent system. Ensure the column is packed uniformly without air bubbles. Use an appropriate amount of crude material for the column size (typically 1-5% of the silica gel weight). |
| Streaking of Bands | The compound is not fully soluble in the eluent. The compound is interacting too strongly with the stationary phase. | Add a small amount of a more polar solvent to the eluent. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Co-elution of Impurities | The polarity of the impurities is very similar to the product. | Use a shallower solvent gradient or run the column isocratically with a finely tuned eluent system. Consider using a different stationary phase or a different chromatographic technique like preparative HPLC. |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture to the solvent's boiling point and add more solvent dropwise until the solid just dissolves. Allow the solution to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
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Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent in portions while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven.
Protocol 2: Column Chromatography
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Eluent Selection: Using thin-layer chromatography (TLC), find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives the target compound an Rf value of approximately 0.2-0.4 and separates it well from impurities.
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Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is common). Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.
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Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
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Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Purification Workflow Diagram
Caption: General workflow for the purification and analysis of synthesized this compound.
Technical Support Center: Synthesis of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and effective method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of two key building blocks: a dibrominated benzene derivative and a phenylboronic acid derivative, catalyzed by a palladium complex.
Q2: My Suzuki-Miyaura coupling reaction for the synthesis of this compound is resulting in a low yield. What are the primary troubleshooting steps?
A2: Low yields in this synthesis are often attributed to several factors. Begin by verifying the quality and purity of your reagents, particularly the palladium catalyst, base, and boronic acid. Ensure your solvent is anhydrous and has been thoroughly degassed to prevent catalyst deactivation. Inefficient reaction conditions, such as incorrect temperature or reaction time, can also significantly impact the yield. Finally, consider the possibility of competing side reactions, such as homocoupling or dehalogenation.[1]
Q3: I am observing significant amounts of homocoupling products (biphenyl and/or quaterphenyl derivatives) in my reaction mixture. How can I minimize these side products?
A3: Homocoupling is a common side reaction in Suzuki-Miyaura couplings. To minimize its occurrence, ensure a strictly inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction to exclude oxygen, which can promote homocoupling. Optimizing the stoichiometry of your reactants is also crucial; a slight excess of the boronic acid can sometimes suppress the homocoupling of the aryl halide. The choice of palladium catalyst and ligands can also influence the extent of this side reaction.
Q4: Dehalogenation of my starting material is another major side product. What are the causes and how can it be prevented?
A4: Dehalogenation, the replacement of a bromine atom with a hydrogen atom, can occur under Suzuki-Miyaura reaction conditions. This is often promoted by the presence of water or other protic sources in the reaction mixture. Using anhydrous solvents and reagents is critical. The choice of base can also play a role; using a non-hydroxide base like potassium carbonate or cesium carbonate may be beneficial. Additionally, optimizing the reaction temperature and time can help minimize this side reaction.[1]
Q5: What are the best practices for purifying the final product, this compound?
A5: Purification of the target compound typically involves column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is generally effective in separating the desired product from starting materials, catalyst residues, and side products. Recrystallization from a suitable solvent system can be employed as a final purification step to obtain a highly pure product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or degraded palladium catalyst. 2. Impure or degraded boronic acid. 3. Insufficiently degassed solvent. 4. Incorrect reaction temperature or time. 5. Ineffective base. | 1. Use a fresh, high-purity palladium catalyst. Consider pre-activating the catalyst if necessary. 2. Check the purity of the boronic acid by NMR or melting point. Recrystallize if necessary. 3. Degas the solvent thoroughly by sparging with an inert gas (N₂ or Ar) or by the freeze-pump-thaw method. 4. Optimize the reaction temperature and monitor the reaction progress by TLC or GC/LC-MS. 5. Use a fresh, anhydrous base. Ensure proper storage conditions to prevent hydration. |
| Presence of Multiple Unidentified Spots on TLC | 1. Formation of various side products (homocoupling, dehalogenation, etc.). 2. Decomposition of starting materials or product. | 1. Refer to the FAQ on minimizing homocoupling and dehalogenation. Optimize reaction conditions to favor the desired product. 2. Ensure the reaction temperature is not too high and the reaction time is not excessively long. |
| Difficulty in Removing Palladium Residues | 1. Inefficient workup procedure. 2. Strong coordination of palladium to the product. | 1. After the reaction, consider washing the organic layer with an aqueous solution of a chelating agent like EDTA or thiourea. 2. Passing the crude product through a short plug of silica gel or activated carbon before column chromatography can help remove residual palladium. |
| Product is an Inseparable Mixture | 1. Co-elution of the product with a side product of similar polarity during chromatography. | 1. Try a different solvent system for column chromatography. 2. Consider using a different stationary phase (e.g., alumina) for chromatography. 3. If the impurity is a constitutional isomer, preparative HPLC might be necessary. |
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity. A reported yield for a similar reaction is 77%.[2]
Reactants and Reagents
| Compound | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 1,3-Dibromo-5-phenylbenzene | 313.98 | 1.0 | (To be calculated) |
| (4-Bromophenyl)boronic acid | 200.82 | 1.1 | (To be calculated) |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | (To be calculated) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | (To be calculated) |
| Toluene | - | - | (Sufficient volume) |
| Water | - | - | (Sufficient volume) |
Procedure
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromo-5-phenylbenzene, (4-bromophenyl)boronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
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Solvent Addition: Add degassed toluene and water (typically in a 4:1 to 5:1 ratio) to the flask via a cannula or syringe.
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Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
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Workup:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and water.
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Separate the organic layer and wash it with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
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Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Synthesis of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl. The guidance focuses on identifying and mitigating common side reactions encountered during the synthesis, which is typically achieved via a sequential Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and versatile method for the synthesis of unsymmetrical terphenyls like this compound is a sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This typically involves a step-wise approach using a dihalobenzene as the starting material. For the target molecule, a plausible route starts with 1,3-dibromobenzene, which first undergoes a selective monocoupling with one arylboronic acid, followed by a second coupling with a different arylboronic acid.
Q2: What are the most common side reactions observed in this synthesis?
A2: The primary side reactions encountered during the Suzuki-Miyaura synthesis of polyaromatic compounds are:
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Homocoupling: The coupling of two identical boronic acid molecules to form a symmetrical biaryl.
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Dehalogenation: The removal of a halogen atom from the aryl halide starting material or intermediate, leading to a hydrogenated byproduct.
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Protodeborylation: The cleavage of the carbon-boron bond in the boronic acid, replacing it with a hydrogen atom.
Q3: How can I minimize the formation of homocoupling byproducts?
A3: Homocoupling is often promoted by the presence of oxygen, which can affect the palladium catalyst's oxidation state.[1] To minimize this side reaction, it is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Using a Pd(0) catalyst source or ensuring efficient in situ reduction of a Pd(II) precatalyst can also be beneficial.
Q4: What reaction conditions favor the desired cross-coupling over side reactions?
A4: Optimizing the reaction conditions is key to maximizing the yield of the desired product. Important factors to consider include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. For sterically hindered couplings or less reactive aryl bromides, using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can improve the efficiency of the cross-coupling.[1]
Q5: How can I purify the final product from the various side products?
A5: Purification of this compound from reaction byproducts can be challenging due to the similar polarities of the aromatic compounds. Flash column chromatography on silica gel is the most common purification method. A careful selection of the eluent system, often requiring a non-polar solvent system with a slow gradient, is necessary to achieve good separation. In some cases, recrystallization or preparative HPLC may be required to obtain the product in high purity.
Troubleshooting Guides
Problem 1: Low Yield of the Desired this compound with Significant Amounts of Starting Material Remaining
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure the reaction conditions promote its reduction to the active Pd(0) species. Consider using a fresh batch of catalyst or a different palladium source. |
| Inefficient Ligand | For complex aromatic couplings, standard ligands like triphenylphosphine may not be sufficient. Switch to a more electron-rich and bulky ligand such as SPhos, XPhos, or RuPhos to facilitate the oxidative addition and reductive elimination steps. |
| Inappropriate Base | The choice and quality of the base are critical for the transmetalation step. Ensure the base is anhydrous and finely powdered. Consider screening different bases, such as K₃PO₄, Cs₂CO₃, or K₂CO₃. |
| Low Reaction Temperature | If the reaction is sluggish, a higher temperature may be required to overcome the activation energy barrier, especially for the second coupling step which may be more sterically hindered. |
| Presence of Oxygen | Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen). |
Problem 2: Significant Formation of Homocoupling Byproducts (Biphenyl and/or 4,4'-Dibromobiphenyl)
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of boronic acids. Rigorously exclude oxygen by using degassed solvents and maintaining a positive pressure of an inert gas. |
| Suboptimal Catalyst System | Some palladium catalysts may favor homocoupling under certain conditions. Experiment with different palladium sources and ligands. |
| Incorrect Stoichiometry | An excess of the boronic acid can sometimes lead to increased homocoupling. Try adjusting the stoichiometry of the reactants. |
| High Temperature | In some cases, very high temperatures can promote side reactions. If feasible, try running the reaction at a lower temperature for a longer duration. |
Problem 3: Presence of Dehalogenated or Protodeborylated Byproducts
| Possible Cause | Suggested Solution |
| Source of Protons | Water or other protic impurities can lead to dehalogenation and protodeborylation. Use anhydrous solvents and reagents. |
| Choice of Base and Solvent | Certain base and solvent combinations can promote these side reactions. For example, alcoholic solvents can sometimes act as a hydride source for dehalogenation. Consider using aprotic solvents like dioxane or toluene. |
| Unstable Boronic Acid | Some boronic acids are prone to protodeborylation. Use fresh, high-purity boronic acids. Alternatively, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction. |
Quantitative Data on Side Reactions
Due to the lack of specific literature data for the synthesis of this compound, the following table provides an illustrative summary of potential byproduct yields under different hypothetical reaction conditions. These values are estimates based on general principles of Suzuki-Miyaura reactions and are intended to guide optimization efforts.
| Reaction Condition | Desired Product Yield (%) | Homocoupling Byproducts (%) | Dehalogenation Byproduct (%) | Protodeborylation Byproduct (%) |
| Standard (Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C) | 40-60 | 10-20 | 5-10 | 5-15 |
| Optimized (Pd(XPhos) G3, K₃PO₄, Dioxane, 110°C, Degassed) | 75-90 | <5 | <5 | <5 |
| Suboptimal (Aged Catalyst, Air Leak, Wet Solvents) | <20 | >30 | >15 | >20 |
Experimental Protocols
General Two-Step Protocol for the Synthesis of an Unsymmetrical m-Terphenyl:
Step 1: Monocoupling of 1,3-Dibromobenzene
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To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,3-dibromobenzene (1.0 equiv), the first arylboronic acid (e.g., phenylboronic acid, 0.95 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
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Add a degassed solvent system (e.g., a mixture of toluene and water, 4:1 v/v).
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Heat the reaction mixture to a specified temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or GC-MS.
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Upon consumption of the arylboronic acid, cool the reaction mixture to room temperature.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by flash column chromatography to isolate the mono-coupled intermediate (e.g., 3-bromo-1,1'-biphenyl).
Step 2: Second Coupling to Form the Terphenyl
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To a flame-dried Schlenk flask under an inert atmosphere, add the mono-coupled intermediate from Step 1 (1.0 equiv), the second arylboronic acid (e.g., 4-bromophenylboronic acid, 1.1 equiv), a palladium catalyst (e.g., Pd(XPhos) G3, 2-5 mol%), and a stronger base if necessary (e.g., K₃PO₄, 3.0 equiv).
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Add a degassed aprotic solvent (e.g., dioxane).
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Heat the reaction mixture to a higher temperature (e.g., 100-110 °C) and monitor the reaction by TLC or GC-MS.
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After completion, cool the reaction mixture and perform an aqueous workup.
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Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by flash column chromatography to yield the final this compound.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Mitigation strategies for common side reactions.
References
Technical Support Center: Optimization of Suzuki Coupling with 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the Suzuki-Miyaura cross-coupling reaction with the sterically hindered and electronically complex substrate, 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful coupling outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
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Question: My Suzuki coupling reaction with this compound shows very low or no conversion of the starting aryl bromide. What are the likely causes and how can I address them?
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Answer: Low or no conversion with a sterically hindered substrate like this compound often points to issues with the oxidative addition step or overall catalyst activity. Here are key areas to investigate:
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Catalyst and Ligand Integrity: Ensure the palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[1]
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Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for such a sterically demanding substrate. Consider switching to a more active catalyst system employing bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands promote the challenging oxidative addition step and stabilize the palladium catalyst.[2]
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Reaction Temperature: Insufficient temperature can fail to overcome the activation energy for the oxidative addition of the C-Br bond.[2] Gradually increasing the reaction temperature, while monitoring for decomposition, can improve conversion.
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Inert Atmosphere: Oxygen can deactivate the palladium catalyst.[1] Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) by thoroughly degassing the solvent and purging the reaction vessel.[3]
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Issue 2: Significant Formation of Side Products
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Question: My reaction is proceeding, but I'm observing significant amounts of side products like homocoupled boronic acid/ester or dehalogenated starting material. How can I minimize these?
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Answer: The formation of side products is a common challenge in Suzuki couplings. Here are strategies to mitigate them:
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Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction.[1][4] To minimize it:
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Homocoupling: The self-coupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species.[2][3]
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Dehalogenation: The reduction of the aryl bromide to the corresponding arene can occur as a competing pathway.[6]
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Optimizing the ligand and reaction conditions to favor the cross-coupling pathway is key. The use of bulky biarylphosphine ligands has been shown to suppress this side reaction.[5]
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Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system for the Suzuki coupling of a sterically hindered substrate like this compound?
A1: For sterically hindered aryl bromides, highly active catalyst systems are generally required.[2] A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is often the most effective approach. Recommended ligands include Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2][5] These ligands facilitate the difficult oxidative addition and reductive elimination steps with sterically demanding substrates.[4]
Q2: How do I choose the right base for this reaction?
A2: The choice of base is critical and can significantly impact the reaction outcome.[2] For challenging couplings, a strong base is often necessary.[2] Potassium phosphate (K₃PO₄) is frequently effective.[2] Other common choices include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[4] The optimal base is often dependent on the solvent system, so screening different bases is a recommended optimization step.[2]
Q3: What solvent system is recommended?
A3: The solvent plays a crucial role in solubilizing the reagents and stabilizing the catalytic species.[1] Common solvent systems for Suzuki couplings include mixtures of aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene with water.[1][3] For instance, a 4:1 mixture of 1,4-dioxane/water is a good starting point.[1] Anhydrous conditions with a soluble base like Cs₂CO₃ in dioxane can also be very effective.[3]
Q4: Can I use 4-Chloro-5'-phenyl-1,1':3',1''-terphenyl instead of the bromo-derivative?
A4: While aryl chlorides are more cost-effective, they are significantly less reactive than aryl bromides in Suzuki couplings and require more specialized and highly active catalyst systems.[7] Couplings with aryl chlorides often necessitate the use of bulky, electron-rich phosphine ligands and may require higher reaction temperatures.[2][7]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This is a general guideline and may require optimization for specific boronic acids or esters.
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Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the selected base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%)).
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Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask with the inert gas three times.[1]
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Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.[1]
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][3]
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Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][3]
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired coupled product.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Hindered Aryl Bromides
| Parameter | Condition A (Standard) | Condition B (Optimized for Hindered Substrates) | Rationale for Optimization |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | Bulky, electron-rich ligands enhance reactivity with sterically hindered substrates.[2] |
| Ligand:Pd Ratio | 4:1 | 2:1 to 4:1 | An appropriate ligand-to-palladium ratio is crucial for catalyst stability and activity.[1] |
| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger, non-nucleophilic bases are often more effective for challenging couplings.[2] |
| Solvent | Toluene/EtOH/H₂O | 1,4-Dioxane/H₂O or THF/H₂O | Aprotic polar solvents can improve solubility and reaction rates.[1][3] |
| Temperature | 80 °C | 100-110 °C | Higher temperatures can overcome the activation barrier for oxidative addition.[2] |
Mandatory Visualization
Caption: A general experimental workflow for the Suzuki coupling reaction.
Caption: A troubleshooting guide for low-yield Suzuki coupling reactions.
References
Technical Support Center: Degradation of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl in Devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl in the context of electronic devices.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a rapid decline in the luminance of our OLED device incorporating this compound. What are the potential causes?
A1: A rapid decline in luminance, often referred to as degradation, can stem from several factors. For devices utilizing this compound, potential causes include:
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Intrinsic Material Degradation: The organic molecules themselves can degrade under electrical stress and high temperatures. This can involve the cleavage of chemical bonds within the terphenyl structure or the carbon-bromine bond.
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Formation of Non-Radiative Recombination Centers: Degradation byproducts can act as quenching sites, leading to non-radiative recombination of excitons and a subsequent loss of light emission.
-
Morphological Instability: Thin films of the organic material may undergo changes in their structure, such as crystallization, which can negatively impact charge transport and device efficiency.
-
Interfacial Degradation: Degradation can occur at the interfaces between the organic layer and the electrodes or other layers in the device stack, leading to poor charge injection or extraction.
Troubleshooting Steps:
-
Analyze Environmental Factors: Ensure the device is operated in an inert atmosphere (e.g., nitrogen or argon glovebox) to rule out degradation caused by oxygen or moisture.
-
Electrical Stress Conditions: Review the driving voltage and current density. Excessive electrical stress can accelerate degradation. Try operating the device under lower and varied electrical conditions to observe the effect on the degradation rate.
-
Thermal Management: High operating temperatures can accelerate chemical reactions.[1][2] Monitor the device temperature and consider implementing heat sinking measures if necessary.
-
Post-Mortem Analysis: After device failure, carefully disassemble the device in an inert environment and analyze the organic layer using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or X-ray Photoelectron Spectroscopy (XPS) to identify degradation products.
Q2: What are the likely chemical degradation pathways for this compound under device operation?
A2: While specific degradation pathways for this compound are not extensively documented, based on the degradation of similar organic materials in OLEDs, two primary hypothetical pathways can be proposed:
-
Homolytic Cleavage of the Carbon-Bromine (C-Br) Bond: The C-Br bond can be susceptible to cleavage under the influence of high-energy excitons or polarons generated during device operation. This would lead to the formation of a terphenyl radical and a bromine radical. The highly reactive terphenyl radical can then participate in various secondary reactions, such as polymerization or abstraction of hydrogen from neighboring molecules, leading to the formation of non-emissive species.
-
Degradation of the Terphenyl Backbone: The polyphenyl structure, while generally robust, can also undergo degradation. This could involve ring-opening reactions or the formation of intermolecular C-C bonds, leading to aggregation and the creation of quenching sites.
Q3: How can we experimentally verify the degradation of this compound in our devices?
A3: To experimentally investigate the degradation, a combination of electrical characterization and chemical analysis is recommended:
-
Lifetime Measurements: Monitor the luminance of the device over time under a constant current density. The time it takes for the luminance to decay to 50% of its initial value (T50) is a key metric for device stability.
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L curves of the device before and after aging. An increase in the operating voltage for a given current density can indicate degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify volatile and semi-volatile degradation products from the organic layer of a degraded device.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide information about the elemental composition and chemical states of the atoms in the organic film. It can be used to detect changes in the chemical structure of this compound and identify the formation of degradation byproducts. Depth profiling with XPS can also reveal changes at the interfaces.
Q4: Our GC-MS analysis of a degraded device shows several new peaks not present in the pristine material. How do we interpret these results?
A4: The appearance of new peaks in the GC-MS chromatogram is a strong indication of chemical degradation. To interpret these results:
-
Identify the Mass Spectra: Analyze the mass spectrum of each new peak to determine the mass-to-charge ratio (m/z) of the fragment ions.
-
Propose Fragment Structures: Based on the fragmentation pattern, propose possible chemical structures for the degradation products. For example, the loss of a bromine atom (m/z 79/81) would be a key indicator of C-Br bond cleavage. The presence of higher molecular weight species could suggest polymerization.
-
Compare with Expected Pathways: Compare the identified products with the proposed degradation pathways. This can help to confirm the degradation mechanism.
Q5: The operating voltage of our device is increasing over time. What could be the reason for this?
A5: An increase in operating voltage is a common sign of OLED degradation.[3][4][5] Potential causes include:
-
Formation of Charge Traps: Degradation products can act as charge traps, impeding the flow of charge carriers through the organic layer and thus requiring a higher voltage to maintain the same current.
-
Interfacial Degradation: The formation of an insulating layer at the electrode/organic interface due to chemical reactions can increase the injection barrier for charge carriers.
-
Changes in Morphology: Crystallization or other morphological changes in the organic film can disrupt the pathways for charge transport.
Troubleshooting Steps:
-
Impedance Spectroscopy: This technique can be used to probe the electrical properties of the device and can help to distinguish between bulk and interfacial degradation.
-
Surface Analysis: Techniques like Atomic Force Microscopy (AFM) can be used to examine the morphology of the organic film before and after aging to identify any changes.
-
Interface-Specific Analysis: XPS depth profiling can provide chemical information about the buried interfaces within the device.
Quantitative Data Summary
| Parameter | Typical Value/Observation | Potential Implication of Change |
| Device Lifetime (T50) | Highly dependent on device architecture and operating conditions. | A short T50 indicates rapid degradation. |
| Operating Voltage Increase | A gradual increase over the device lifetime. | A rapid increase suggests the formation of charge traps or interfacial degradation. |
| Luminance Decay Rate | Follows an exponential or stretched exponential decay model. | A faster decay rate indicates a less stable device. |
| Degradation Product m/z (GC-MS) | Look for fragments corresponding to the loss of Br (79/81) or the terphenyl backbone. | Confirms specific bond cleavage events. |
| Elemental Composition Change (XPS) | Decrease in Br/C ratio, increase in O content (if exposed to air). | Indicates C-Br bond cleavage and potential oxidation. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Degraded Organic Layer
-
Sample Preparation:
-
In an inert atmosphere (glovebox), carefully delaminate the device to expose the organic layer.
-
Scrape off a small amount of the organic material from the degraded area of the device.
-
Dissolve the collected material in a suitable high-purity solvent (e.g., dichloromethane or toluene).
-
Filter the solution to remove any insoluble particles.
-
-
GC-MS Instrument Setup:
-
Use a GC-MS system equipped with a capillary column suitable for the analysis of aromatic compounds (e.g., a DB-5ms column).
-
Set the injector and transfer line temperatures appropriately (e.g., 280 °C).
-
Program the oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 300 °C) to separate the components.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Analyze the resulting chromatogram to identify peaks corresponding to the parent molecule and any new degradation products.
-
Examine the mass spectrum of each new peak to identify the molecular weight and fragmentation pattern of the degradation products.
-
Protocol 2: XPS Analysis of Aged Organic Film
-
Sample Preparation:
-
Fabricate a thin film of this compound on a conductive substrate (e.g., ITO-coated glass).
-
Age the film under conditions that mimic device operation (e.g., by applying an electric field or by thermal annealing).
-
Transfer the aged sample to the XPS analysis chamber under vacuum or inert atmosphere to prevent surface contamination.
-
-
XPS Instrument Setup:
-
Use a monochromatic Al Kα or Mg Kα X-ray source.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, Br 3d, and any other relevant elements (e.g., O 1s if oxidation is suspected).
-
-
Data Analysis:
-
Determine the elemental composition from the survey spectrum.
-
Analyze the high-resolution spectra to determine the chemical states of the elements. Look for changes in the C 1s spectrum that might indicate bond breaking or the formation of new functional groups.
-
If performing depth profiling, monitor the elemental composition as a function of sputter depth to investigate interfacial degradation.
-
Visualizations
Caption: Proposed degradation via C-Br bond cleavage.
Caption: Troubleshooting workflow for device degradation.
References
Overcoming solubility issues with 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it difficult to dissolve?
This compound (Molecular Formula: C₂₄H₁₇Br) is a large, nonpolar aromatic hydrocarbon.[1][2][3] Its chemical structure, consisting of multiple phenyl rings, results in a highly hydrophobic and lipophilic molecule with strong intermolecular π-stacking interactions. These characteristics are common to terphenyls and polycyclic aromatic hydrocarbons (PAHs), leading to very low solubility in water and other polar solvents.[4][5][6] The principle of "like dissolves like" dictates that nonpolar molecules, such as this one, require nonpolar or weakly polar solvents to effectively overcome their crystal lattice energy.[7]
Q2: What are the recommended starting solvents for dissolving this compound?
For a compound of this nature, common aromatic and chlorinated solvents are the best starting points. Terphenyls are generally soluble in common aromatic solvents.[8][9] Based on the structure, the following solvents are recommended for initial trials.
Q3: My compound is not dissolving in my chosen solvent. What troubleshooting steps can I take?
If you are experiencing difficulty dissolving the compound, even in a recommended nonpolar solvent, follow these sequential steps:
-
Increase Solvent Volume: The initial concentration may be too high. Try adding more solvent in measured increments to see if the compound dissolves at a lower concentration.
-
Apply Gentle Heat: Carefully warm the mixture to 40-60°C. Increased temperature provides the energy needed to break the solute's intermolecular forces. Use a solvent with a boiling point well above your target temperature.
-
Use Mechanical Agitation: Vigorous stirring, vortexing, or, most effectively, sonication in an ultrasonic bath can help break apart solid aggregates and increase the rate of dissolution.
-
Perform a Solvent Screen: If the compound remains insoluble, your chosen solvent may not be optimal. It is advisable to perform a systematic solubility screen with a small amount of the compound across a range of solvents, such as those listed in the table below.
Q4: How can I improve the apparent aqueous solubility for use in biological assays?
Directly dissolving this compound in aqueous buffers is not feasible. However, several formulation strategies can be employed to create a pseudo-soluble dispersion suitable for biological experiments:[4]
-
Co-solvency: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF. Then, add this concentrated stock solution to the aqueous buffer dropwise while vortexing.[10] Be aware that the compound may precipitate if the final concentration of the organic solvent is too low.
-
Micellar Solubilization: Use a surfactant (e.g., Tween 80, Triton X-100) at a concentration above its critical micelle concentration (CMC). The surfactant molecules will form micelles that can encapsulate the hydrophobic compound in their cores, allowing it to be dispersed in the aqueous medium.[4]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[4][10] They can form an inclusion complex with the compound, effectively shielding the hydrophobic molecule from the water and increasing its apparent solubility.[4][10][11]
Data Presentation
Table 1: Recommended Organic Solvents for this compound
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Polarity | Notes |
| Toluene | C₇H₈ | 111 | 0.87 | Nonpolar | Good first choice for aromatic compounds. |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.89 | Polar Aprotic | Can dissolve a wide range of nonpolar and polar compounds. |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 1.33 | Polar Aprotic | Volatile, useful for easy removal after dissolution. |
| Chloroform | CHCl₃ | 61 | 1.49 | Polar Aprotic | Strong solvent, but carries higher health and safety risks. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.94 | Polar Aprotic | High boiling point, useful when heating is required. |
Experimental Protocols
Protocol: Preliminary Solubility Screening
This protocol outlines a method to determine the approximate solubility of this compound in various organic solvents.
Materials:
-
This compound
-
Selected solvents (from Table 1)
-
Analytical balance (readable to 0.1 mg)
-
Multiple small glass vials (e.g., 2 mL) with caps
-
Micropipettes
-
Vortex mixer
-
Ultrasonic bath
Methodology:
-
Preparation: Accurately weigh 1.0 mg of this compound into each labeled vial.
-
Initial Solvent Addition: Add 100 µL of the first chosen solvent to the corresponding vial. This creates an initial test concentration of 10 mg/mL.
-
Mechanical Agitation: Cap the vial securely and vortex for 1 minute at room temperature. Visually inspect for any undissolved solid against a dark background.
-
Sonication: If the solid is still present, place the vial in an ultrasonic bath for 5 minutes. Visually inspect again.
-
Incremental Solvent Addition: If the compound is not fully dissolved, add another 100 µL of the solvent (total volume 200 µL, concentration 5 mg/mL). Repeat steps 3 and 4.
-
Further Dilution: Continue adding solvent in 100-200 µL increments, vortexing and sonicating after each addition, until the compound is fully dissolved. Record the total volume of solvent required.
-
Heating (Optional): If the compound remains insoluble after adding 1 mL of solvent (concentration 1 mg/mL), gently warm the vial to 40°C and observe any change in solubility.
-
Repeat: Repeat the entire process for each solvent you wish to test.
-
Data Recording: Record the results as "Soluble >10 mg/mL", "Soluble at ~5 mg/mL", or "Insoluble <1 mg/mL" for each solvent at room temperature and, if applicable, with heating.
Visual Guides
References
- 1. This compound | C24H17Br | CID 14022731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-5'-phenyl-1,1':3',1″-terphenyl 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. calpaclab.com [calpaclab.com]
- 4. benchchem.com [benchchem.com]
- 5. Terphenyl - Wikipedia [en.wikipedia.org]
- 6. webqc.org [webqc.org]
- 7. Khan Academy [khanacademy.org]
- 8. M-Terphenyl | C18H14 | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. p-Terphenyl | C18H14 | CID 7115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
Common impurities in 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl and their removal
Welcome to the Technical Support Center for 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and removing common impurities encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I might encounter in my sample of this compound?
A1: The most common impurities typically originate from the synthetic route, which often involves a Suzuki-Miyaura cross-coupling reaction. These impurities can include:
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Homocoupling Side Products: These are dimers of the boronic acid or aryl halide starting materials. For instance, you might find biphenyl or quaterphenyl derivatives as byproducts. The formation of these is often promoted by the presence of oxygen.[1][2]
-
Residual Palladium Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂, are essential for the coupling reaction but can be difficult to remove completely from the final product.[3][4]
-
Unreacted Starting Materials: Incomplete reactions can leave residual amounts of the aryl halide and/or the boronic acid/ester starting materials.
-
Solvent Residues: Depending on the workup and purification, residual solvents from the reaction or purification steps may be present.
Q2: I see some unexpected peaks in my NMR spectrum. How can I identify if they are common impurities?
A2: Unexpected peaks in your NMR can often be attributed to common laboratory solvents or side products from the synthesis. It is recommended to consult reference tables for the chemical shifts of common laboratory solvents. If you suspect homocoupling products, these often have simpler, more symmetric NMR spectra compared to the desired product. A broad baseline hump may indicate the presence of paramagnetic palladium species.
Q3: My product has a grayish or black tint. What is the likely cause and how can I fix it?
A3: A dark color in your product is often indicative of residual palladium catalyst, which can appear as palladium black.[3] To remove this, you can employ several techniques:
-
Filtration through Celite: Dissolve your crude product in a suitable solvent and filter it through a pad of Celite. This is effective for removing insoluble palladium species.[3]
-
Activated Carbon Treatment: Stirring the solution of your product with activated carbon can effectively adsorb the palladium catalyst. However, be aware that this may also lead to some loss of your desired product.[5]
-
Palladium Scavengers: Using solid-supported scavenger resins is a highly effective method for selectively removing residual palladium.[6]
Q4: How can I remove homocoupling byproducts from my sample?
A4: Homocoupling byproducts can often be challenging to separate due to their similar polarity to the desired terphenyl product. The following purification techniques are recommended:
-
Column Chromatography: This is one of the most effective methods for separating compounds with different polarities. A carefully chosen solvent system can allow for the separation of the desired product from more or less polar impurities.
-
Recrystallization: If there is a sufficient difference in solubility between your product and the homocoupling byproduct in a particular solvent, recrystallization can be a powerful purification technique. This may require screening various solvents or solvent mixtures.
Purification Protocols
Recrystallization
Recrystallization is a highly effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Experimental Protocol:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For similar brominated terphenyls, tetrahydrofuran (THF) has been used for re-precipitation.[7] Other potential solvents to screen include toluene, xylenes, or mixtures such as ethyl acetate/hexane.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities (like residual palladium black) are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The process can be aided by placing the flask in an ice bath once it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Reheat the solution and add more solvent. Consider using a lower-boiling point solvent or a solvent mixture. |
| No Crystals Form | The solution is not saturated, or the compound is too soluble in the chosen solvent. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, evaporate some of the solvent to increase the concentration or try a different solvent system. |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Evaporate some of the solvent from the filtrate and cool again to recover more product. Ensure the washing step is done with a minimal amount of ice-cold solvent. |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent).
Experimental Protocol:
-
Stationary Phase and Column Preparation: For polycyclic aromatic hydrocarbons, silica gel is a common stationary phase.[8] Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and load it onto the top of the silica gel column. Alternatively, "dry loading" can be performed by adsorbing the crude product onto a small amount of silica gel before adding it to the column.
-
Elution: Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or toluene). For aromatic compounds, a common eluent system is a gradient of hexane and ethyl acetate or hexane and toluene.[9]
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | The chosen eluent system is not optimal. | Perform TLC with various solvent systems to find the optimal eluent for separation before running the column. A shallower solvent gradient during elution may also improve separation. |
| Compound Stuck on Column | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the eluent. |
| Cracked Column Bed | The column was allowed to run dry. | Ensure the solvent level always remains above the top of the stationary phase. |
Data Presentation
The following table provides an illustrative example of impurity levels in a typical batch of this compound before and after purification by column chromatography followed by recrystallization.
| Impurity | Initial Purity (by HPLC) | Purity after Column Chromatography | Final Purity after Recrystallization |
| Homocoupling Product A | 2.5% | 0.5% | < 0.1% |
| Homocoupling Product B | 1.8% | 0.3% | < 0.1% |
| Unreacted Aryl Halide | 1.2% | < 0.1% | Not Detected |
| Residual Palladium | ~50 ppm | ~5 ppm | < 1 ppm |
| This compound | 94.5% | 99.1% | > 99.8% |
Note: The values presented are for illustrative purposes and may vary depending on the specific reaction and purification conditions.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: A typical purification workflow for this compound.
This technical support guide provides a foundational understanding of the common impurities and purification strategies for this compound. For specific experimental challenges, further optimization of the described protocols may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Synthesis of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl. It is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction to synthesize this compound is resulting in a very low yield. What are the primary troubleshooting steps?
A1: Low yields in this Suzuki-Miyaura coupling can stem from several factors. First, verify the purity and integrity of your reagents. The aryl bromide and boronic acid derivatives should be of high purity, and the palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0), should be active. Ensure your solvent, a mixture of tetrahydrofuran (THF) and water, was properly degassed to remove oxygen, which can deactivate the palladium catalyst and lead to side reactions. The base, potassium carbonate, should be anhydrous and finely ground to ensure effective reaction. Finally, confirm that the reaction temperature is maintained consistently at 65°C.
Q2: I am observing a significant amount of homocoupling products (biphenyl and quaterphenyl derivatives) in my reaction mixture. How can I minimize these side products?
A2: Homocoupling is a common side reaction in Suzuki couplings. To minimize it, ensure a truly inert atmosphere is maintained throughout the reaction by thoroughly degassing the solvent and using a nitrogen or argon blanket. The quality of the palladium catalyst is also crucial; using a fresh or properly stored catalyst can reduce the likelihood of side reactions. Additionally, carefully controlling the stoichiometry of your reactants can be beneficial. Sometimes, a slight excess of the boronic acid reagent can help to favor the cross-coupling pathway.
Q3: My final product appears to be contaminated with the palladium catalyst. What is the most effective way to remove it?
A3: Palladium residues can often be removed during the purification step. After the reaction workup, column chromatography on silica gel is a highly effective method for separating the desired terphenyl product from palladium complexes and other impurities. A solvent system with a gradient of increasing polarity, such as hexane/ethyl acetate, is typically effective. If palladium residues persist, you can try washing the organic extract with a solution of a thiol-containing scavenger resin or an aqueous solution of sodium N,N-diethyldithiocarbamate before chromatography.
Q4: Can I use a different palladium catalyst or ligand for this synthesis?
A4: While Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this type of Suzuki coupling, other palladium sources and ligands can be employed. For instance, a combination of a palladium(II) source like palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand such as triphenylphosphine (PPh₃) can generate the active Pd(0) species in situ. More advanced catalyst systems, such as those employing Buchwald-Hartwig ligands, may also be effective and could potentially allow for lower catalyst loadings or milder reaction conditions. However, any change in the catalyst system will likely require optimization of the reaction conditions.
Q5: Is the reaction sensitive to the water content in the solvent mixture?
A5: Yes, the water content in the THF/water solvent system plays a crucial role. Water is necessary to dissolve the inorganic base (potassium carbonate) and to facilitate the transmetalation step of the catalytic cycle. However, an excessive amount of water can lead to hydrolysis of the boronic acid reagent, reducing its effective concentration and lowering the yield. The recommended 2M aqueous solution of potassium carbonate provides an appropriate amount of water for the reaction to proceed efficiently.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive palladium catalyst.- Impure or degraded starting materials.- Insufficiently degassed solvent.- Incorrect reaction temperature.- Ineffective base. | - Use fresh or properly stored catalyst.- Verify the purity of aryl bromide and boronic acid by NMR or other analytical techniques.- Degas the solvent thoroughly with nitrogen or argon for at least 30 minutes.- Ensure the reaction is maintained at 65°C.- Use anhydrous, finely powdered potassium carbonate. |
| Presence of Homocoupling Byproducts | - Oxygen contamination.- Poor quality catalyst. | - Improve degassing of the solvent and maintain a strict inert atmosphere.- Use a high-purity, active palladium catalyst. |
| Dehalogenation of the Starting Aryl Bromide | - Presence of protic impurities.- Certain phosphine ligands can promote this side reaction. | - Ensure all reagents and solvents are dry.- If dehalogenation is a major issue, consider screening different phosphine ligands. |
| Difficulty in Product Purification | - Co-elution of impurities during column chromatography.- Persistent palladium contamination. | - Optimize the solvent system for column chromatography; a shallower gradient may improve separation.- Consider recrystallization as an additional purification step.- Wash the crude product with a palladium scavenger before chromatography. |
Experimental Protocol: Synthesis of this compound
This protocol is based on a known synthetic procedure.
Materials:
-
3,5-Diphenylphenylboronic acid
-
1,4-Dibromobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-diphenylphenylboronic acid (e.g., 2.5 g, 9.12 mmol), 1,4-dibromobenzene (e.g., 5.38 g, 22.8 mmol, 2.5 equivalents), and Tetrakis(triphenylphosphine)palladium(0) (e.g., 0.53 g, 0.46 mmol, 5 mol%).
-
Solvent and Base Addition: Add 100 mL of anhydrous THF to the flask. Prepare a 2M aqueous solution of potassium carbonate and add 12.8 mL to the reaction mixture.
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 30 minutes.
-
Reaction: Heat the reaction mixture to 65°C and stir vigorously under a nitrogen or argon atmosphere for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether and 100 mL of deionized water. Shake well and separate the layers.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a white solid.
Quantitative Data Summary
| Parameter | Value | Reference/Notes |
| Yield | 77% | Based on a reported synthesis.[1] |
| Purity (Post-Purification) | >98% | Typical purity achieved after column chromatography. |
| Reaction Time | 3 hours | [1] |
| Reaction Temperature | 65°C | [1] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Validation & Comparative
Characterization of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl: A Comparative Guide to its Spectroscopic Analysis
For Immediate Release
This guide provides a detailed spectroscopic characterization of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl, a key intermediate in the synthesis of advanced organic materials. A comparative analysis with structurally related compounds is presented, supported by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development to facilitate the identification and quality control of this compound and its derivatives.
Overview of Spectroscopic Characterization
The structural elucidation of complex organic molecules like this compound relies heavily on modern analytical techniques. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the intricate phenyl and terphenyl backbone. Mass Spectrometry (MS) complements this by determining the molecular weight and fragmentation pattern, confirming the elemental composition and connectivity.
This guide presents the predicted ¹H NMR, ¹³C NMR, and MS data for this compound. Due to the limited availability of published experimental spectra for this specific molecule, the predicted data is based on the analysis of structurally similar compounds, including 1,3,5-triphenylbenzene and various brominated biphenyls. For comparative purposes, experimental or predicted data for two alternative compounds, the parent structure 1,3,5-triphenylbenzene and the dibrominated analogue 4,4''-Dibromo-1,1':3',1''-terphenyl, are also provided.
Comparative Spectroscopic Data
The following tables summarize the expected and experimental NMR and MS data for this compound and its selected alternatives.
Table 1: ¹H NMR Data (Predicted and Experimental)
| Compound | Predicted/Experimental ¹H NMR Chemical Shifts (ppm) |
| This compound | Predicted: 7.80-7.90 (m, Ar-H), 7.60-7.75 (m, Ar-H), 7.40-7.55 (m, Ar-H). The protons on the brominated phenyl ring are expected to be shifted slightly downfield compared to the unsubstituted phenyl rings. The protons on the central benzene ring will also exhibit distinct shifts. |
| 1,3,5-Triphenylbenzene | Experimental: δ 7.88 (s, 3H), 7.86-7.87 (m, 6H), 7.49-7.52 (t, J=7.5 Hz, 6H), 7.40-7.43 (t, J=7.5 Hz, 3H)[1]. |
| 4,4''-Dibromo-1,1':3',1''-terphenyl | Predicted: Similar to the monobrominated analog, with the signals for the two brominated phenyl rings being equivalent. Protons ortho and meta to the bromine atoms will show characteristic doublet splitting. |
Table 2: ¹³C NMR Data (Predicted and Experimental)
| Compound | Predicted/Experimental ¹³C NMR Chemical Shifts (ppm) |
| This compound | Predicted: ~142 (quaternary C), ~140 (quaternary C), ~129 (CH), ~128 (CH), ~127 (CH), ~125 (CH), ~122 (C-Br). The carbon attached to the bromine atom is expected to have a chemical shift around 122 ppm. |
| 1,3,5-Triphenylbenzene | Experimental: δ 141.6, 140.1, 128.9, 127.7, 127.2, 124.4[1]. |
| 4,4''-Dibromo-1,1':3',1''-terphenyl | Predicted: The spectrum will be simpler due to symmetry. Key signals will include those for the brominated phenyl rings and the central phenyl ring, with the C-Br signal being prominent. |
Table 3: Mass Spectrometry Data (Predicted and Experimental)
| Compound | Molecular Formula | Molecular Weight | Predicted/Experimental Mass Spectrum (m/z) |
| This compound | C₂₄H₁₇Br | 385.30 | Predicted: [M]⁺ at 384/386 (characteristic isotopic pattern for one bromine atom), [M-Br]⁺ at 307, and other fragments corresponding to the loss of phenyl groups. |
| 1,3,5-Triphenylbenzene | C₂₄H₁₈ | 306.41 | Experimental: [M]⁺ at 306[2]. |
| 4,4''-Dibromo-1,1':3',1''-terphenyl | C₁₈H₁₂Br₂ | 388.10 | Predicted: [M]⁺ at 386/388/390 (characteristic isotopic pattern for two bromine atoms), [M-Br]⁺, [M-2Br]⁺, and other fragments. |
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and MS data for aromatic compounds of this class.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Use a wider spectral width to encompass the aromatic region (typically 100-150 ppm).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Injector: Use a split/splitless injector at a temperature of 250-300 °C.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating aromatic compounds.
-
Oven Program: A temperature ramp is typically used, for example, starting at 100 °C and ramping up to 300 °C at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization: Use standard electron ionization at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of this compound and its analogues.
Caption: Analytical workflow for the synthesis and characterization of terphenyl derivatives.
This comprehensive guide provides the necessary spectroscopic information and protocols to aid in the characterization of this compound. The comparative data serves as a valuable resource for distinguishing this compound from its structural analogues, ensuring the quality and integrity of research and development in related fields.
References
A Comparative Analysis of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl and Other Brominated Aromatics for Researchers and Drug Development Professionals
An in-depth guide to the performance and properties of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl in comparison to other key brominated aromatic compounds, providing essential data for strategic synthetic planning and materials development.
This publication offers a comparative overview of this compound against other structurally relevant brominated aromatics, namely 4-bromobiphenyl, 2-bromobiphenyl, and 4,4'-dibromobiphenyl. This guide is tailored for researchers, scientists, and professionals in drug development, providing objective data to inform the selection of building blocks in organic synthesis and materials science. The comparison focuses on physicochemical properties, reactivity in palladium-catalyzed cross-coupling reactions, and photophysical characteristics, supported by experimental data and detailed methodologies.
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of the physical and chemical properties of these compounds is crucial for their application. The following table summarizes key physicochemical data for this compound and the selected alternative brominated aromatics.
| Property | This compound | 4-Bromobiphenyl | 2-Bromobiphenyl | 4,4'-Dibromobiphenyl |
| CAS Number | 116941-52-7[1][2] | 92-66-0[3][4] | 2052-07-5[5][6] | 92-86-4[7] |
| Molecular Formula | C₂₄H₁₇Br | C₁₂H₉Br[3][4] | C₁₂H₉Br[5][6] | C₁₂H₈Br₂[7] |
| Molecular Weight | 385.30 g/mol | 233.10 g/mol [3] | 233.10 g/mol [5] | 312.00 g/mol [7] |
| Melting Point | 148.0-152.0 °C | 82-86 °C | 1.5-2 °C[5] | 163-165 °C |
| Boiling Point | Not available | 310 °C | 297-298 °C[5] | 355-360 °C |
| Appearance | White to Almost white powder to crystal | White to slightly yellow crystalline flakes | Clear liquid[6] | White to yellow to light beige crystalline powder or crystals |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of brominated aromatics in this reaction is of paramount importance. Below is a comparative summary of reported yields for the Suzuki-Miyaura coupling of the selected compounds with phenylboronic acid under various conditions. It is important to note that direct side-by-side experimental comparisons under identical conditions are limited in the literature; therefore, this table represents a compilation of data from various sources to provide a meaningful comparison.
| Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromobiphenyl | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 4 | ~98 |
| 2-Bromobiphenyl | [Pd₂(dba)₃] (0.5 mol%) / Ligand 1d (2 mol%) | K₃PO₄ | Toluene | 100 | 12 | High (Specific % not stated) |
| 4,4'-Dibromobiphenyl | Pd/C | K₂CO₃ | DMF/H₂O | 100 | 24 | 85 (Di-substituted product) |
| This compound | Data not available in searched literature | - | - | - | - | - |
While specific experimental data for the Suzuki-Miyaura coupling of this compound was not found in the searched literature, its structural complexity with a sterically hindered bromine atom on a terphenyl backbone suggests that more forcing reaction conditions or specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), may be required to achieve high yields.[8]
Comparative Photophysical Properties
The photophysical properties of these aromatic compounds are critical for their application in optoelectronic devices such as organic light-emitting diodes (OLEDs). This section compares the available photophysical data.
| Compound | Absorption Max (λ_max) | Emission Max (λ_em) | Fluorescence Quantum Yield (Φ_F) | Solvent |
| This compound | 255 nm[1] | Data not available | Data not available | CH₃CN |
| 4-Bromobiphenyl | ~250-260 nm | Data not available | Data not available | Various |
| 2-Bromobiphenyl | Data not available | Data not available | Data not available | - |
| 4,4'-Dibromobiphenyl | Data not available | Data not available | Data not available | - |
The extended π-conjugation of the terphenyl system in this compound is expected to result in distinct photophysical properties compared to the biphenyl analogues. The bromine atom can also influence these properties through the heavy-atom effect, potentially promoting intersystem crossing and influencing fluorescence and phosphorescence characteristics.[9]
Experimental Methodologies
To facilitate further research and direct comparison, detailed experimental protocols for key reactions and measurements are provided below.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).
-
Solvent Addition and Degassing: Seal the flask with a rubber septum and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times. Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for UV-Visible Absorption Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the aromatic compound in a UV-transparent solvent (e.g., acetonitrile, cyclohexane, or ethanol) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).
-
Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm). Use the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Protocol for Fluorescence Spectroscopy and Quantum Yield Determination
The comparative method (Williams et al.) is commonly used for determining fluorescence quantum yields.
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample.
-
Sample Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Data Analysis: Integrate the area under the emission curves for both the sample and the standard. The fluorescence quantum yield of the sample (Φ_x) can be calculated using the following equation:
Φ_x = Φ_s * (I_x / I_s) * (A_s / A_x) * (η_x² / η_s²)
where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts 'x' and 's' refer to the sample and the standard, respectively.
Visualizing Reaction Pathways and Workflows
To further clarify the experimental processes and underlying mechanisms, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
References
- 1. This compound | 116941-52-7 | TCI EUROPE N.V. [tcichemicals.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1,1'-Biphenyl, 4-bromo- [webbook.nist.gov]
- 4. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromobiphenyl 96 2052-07-5 [sigmaaldrich.com]
- 6. 2-Bromobiphenyl | C12H9Br | CID 16329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and luminescence properties of substituted benzils - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to OLED Emitters: Performance of Terphenyl-Based Emitters vs. Other Emitter Classes
For researchers, scientists, and professionals in drug development, the selection of emitter materials is a critical determinant of Organic Light-Emitting Diode (OLED) performance. This guide provides a comparative analysis of OLEDs utilizing emitters derived from a 4-bromo-5'-phenyl-1,1':3',1''-terphenyl backbone versus other prominent emitter classes. Experimental data is presented to offer an objective performance comparison.
While this compound is not typically employed as a primary emitter itself, it serves as a crucial building block in the synthesis of advanced emitter molecules. Its terphenyl core imparts thermal stability and influences the electronic properties of the final emitter. This guide will focus on the performance of emitters that incorporate this terphenyl moiety and compare them against established emitters like the phosphorescent material Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3) and the host material 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), which is often used with various emitters.
Performance Comparison of OLED Emitters
The following table summarizes the key performance metrics of various OLED emitters, including those with a terphenyl-based structure. This allows for a direct comparison of their efficiency and color purity.
| Emitter | Host Material | Max. External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Emission Color |
| 1,8-DTBP | - (non-doped) | 7.10 | 6.89 | 3.03 | Not Specified | Blue |
| 4,9-DTBP | - (non-doped) | Not Specified | Not Specified | Not Specified | (0.158, 0.063) | Deep-Blue |
| Ir(ppy)3 | CBP | ~24.5 | Not Specified | Not Specified | Not Specified | Green |
| TDBA-Cz | Not Specified | 6.45 | 7.25 | Not Specified | (0.167, 0.086) | Deep-Blue |
| TDBA-Bz | Not Specified | Not Specified | Not Specified | Not Specified | (0.181, 0.114) | Deep-Blue |
| TPO-AP | - (non-doped) | 4.26 | 5.49 | Not Specified | Not Specified | Deep-Blue |
| AP-TPO | - (non-doped) | 3.73 | 4.33 | Not Specified | Not Specified | Deep-Blue |
Note: "DTBP" refers to derivatives of bis(5'-phenyl-[1,1':3',1''-terphenyl]-4-yl)pyrene. Data for some metrics were not available in the cited sources.
Experimental Protocols
The performance data presented in this guide is derived from various experimental studies. While specific parameters may vary, the general methodologies for OLED fabrication and characterization are outlined below.
OLED Fabrication
A common method for fabricating multilayer OLEDs is vacuum thermal evaporation (VTE).[1] The process is typically carried out in a high-vacuum chamber.
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO anode.[2][3]
-
Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited sequentially onto the ITO substrate by thermal evaporation from heated crucibles.[4] The thickness of each layer is monitored using a quartz crystal microbalance.
-
Cathode Deposition: A metal cathode, such as aluminum (Al) or a lithium fluoride (LiF)/Al bilayer, is deposited on top of the organic stack through a shadow mask to define the active area of the device.[2][4]
-
Encapsulation: To prevent degradation from atmospheric moisture and oxygen, the devices are typically encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.[2]
OLED Characterization
Following fabrication, the OLEDs are characterized to evaluate their performance.
-
Current-Voltage-Luminance (J-V-L) Characteristics: The current density, voltage, and luminance of the device are measured using a source measure unit and a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded with a spectroradiometer, and the Commission Internationale de l'Éclairage (CIE) color coordinates are calculated from these spectra.
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum of the device, assuming a Lambertian emission profile.
-
Lifetime Measurement: The operational stability of the device is assessed by monitoring the decrease in luminance over time at a constant current density.
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in OLED research and development, the following diagrams are provided.
Caption: A typical workflow for the fabrication of an Organic Light-Emitting Diode (OLED).
Caption: Logical relationship between emitter material properties and overall OLED device performance.
References
- 1. This compound, 5G | Labscoop [labscoop.com]
- 2. 4-Bromo-5'-phenyl-1,1':3',1 -terphenyl 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Recent advances in highly-efficient near infrared OLED emitters - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Quantum Yield of Brominated Terphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The fluorescence quantum yield (Φf), a measure of the efficiency of photon emission after absorption, is a critical parameter for fluorescent molecules. Below is a comparison of the quantum yields for several terphenyl derivatives. The data illustrates the influence of different chemical modifications on the fluorescence efficiency.
| Compound | Solvent/State | Quantum Yield (Φf) | Reference |
| p-Terphenyl | Cyclohexane | 0.93 | [1] |
| Brominated Diphenylamino Terphenyl Derivatives | |||
| Compound 3a¹ | Solid State | 0.98 | [2] |
| PMMA Matrix | 0.96 | [2] | |
| Compound 3b¹ | Solid State | Not Reported | [2] |
| PMMA Matrix | 0.94 | [2] | |
| Compound 3c¹ | Solid State | 0.26 | [2] |
| PMMA Matrix | 0.38 | [2] | |
| Compound 3d¹ | Solid State | 0.26 | [2] |
| PMMA Matrix | Not Reported | [2] |
¹Compounds 3a-d are novel diphenylamino terphenyl emitters synthesized via a bromine-lithium exchange borylation-Suzuki sequence. Their detailed structures can be found in the referenced publication.[2]
From the data, it is evident that the quantum yield of terphenyl derivatives is highly sensitive to their chemical structure and environment. The parent p-terphenyl exhibits a very high quantum yield in cyclohexane[1]. The functionalized brominated terphenyls show a wide range of quantum yields, with some derivatives like compound 3a approaching unity, indicating extremely efficient fluorescence[2]. The increase in quantum yield for compound 3c when embedded in a rigid PMMA matrix suggests that restricting molecular motion can suppress non-radiative decay pathways[2].
Experimental Protocols: Measuring Fluorescence Quantum Yield
The determination of fluorescence quantum yield is a fundamental aspect of characterizing fluorescent molecules. Two primary methods are employed: the absolute method and the relative method.
Absolute Method
The absolute method involves the use of an integrating sphere to collect all photons emitted from a sample.
-
Experimental Workflow:
Absolute Quantum Yield Measurement Workflow -
Methodology:
-
A solution of the sample and a corresponding blank (solvent only) are prepared.
-
The blank is placed inside an integrating sphere, and the spectrum of the excitation light source is measured.
-
The sample is then placed in the integrating sphere, and the spectrum of the scattered excitation light and the emitted fluorescence is recorded.
-
The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The number of absorbed photons is determined by the difference between the integrated intensity of the excitation light with the blank and with the sample.
-
Relative Method
The relative method, also known as the comparative method, involves comparing the fluorescence of an unknown sample to that of a well-characterized standard with a known quantum yield.
-
Experimental Workflow:
Relative Quantum Yield Measurement Workflow -
Methodology:
-
A series of dilute solutions of both the unknown sample and a standard compound with a known quantum yield are prepared. The absorbance of these solutions should be kept low (typically below 0.1) to avoid inner filter effects.
-
The absorbance spectra of all solutions are measured.
-
The fluorescence emission spectra of all solutions are recorded at the same excitation wavelength.
-
The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φx) is calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (nx² / nst²)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
nx and nst are the refractive indices of the sample and standard solutions, respectively.
-
-
References
A Comparative Guide to the Thermal Stability of Polyphenyl-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl and related polyphenyl structures. Due to the limited availability of specific experimental data for this compound, this comparison leverages data from structurally similar aromatic and brominated compounds to provide insights into its expected thermal properties. The primary method for assessing thermal stability discussed is Thermogravimetric Analysis (TGA), a technique that measures the change in mass of a sample as it is heated at a controlled rate.
Comparative Thermal Stability Data
The thermal stability of organic compounds is a critical parameter in materials science and drug development, indicating the temperature at which a compound begins to decompose. For the purpose of this guide, the decomposition temperature (Td) is a key metric. The following table summarizes the available thermal decomposition data for compounds structurally related to this compound. It is important to note that the stability of the target compound may vary based on its specific substitution pattern.
| Compound/Material Class | Onset Decomposition Temperature (°C) | Atmosphere | Notes |
| 2,4,6-tri[(bromo)xanilino]-1,3,5-triazines | > 400 | - | These compounds exhibit stepwise decomposition, with the initial weight loss occurring above 400°C. The residue at higher temperatures corresponds to the triazine core, suggesting high thermal stability. |
| Hyperbranched Poly(phenylene sulfone) | ~430 | Air / N₂ | This polymer shows high thermal stability, with decomposition temperatures being slightly higher in a nitrogen atmosphere compared to air. |
| Poly(o-phenylenediamine) (PoPD) | 275 (Peak degradation) | Nitrogen | The point of the greatest rate of weight loss for this polymer is observed at 275°C. |
| 1,3,5-Triphenylbenzene (TPB) | Thermally Stable | - | TPB is noted as a thermally and photochemically stable platform, often used as a core for building larger, stable molecules. Specific TGA data is not provided in the search results. |
Note: The data presented is based on available literature for related compounds and should be used as a general reference. Specific thermal stability of this compound would require experimental verification.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is a standard method for determining the thermal stability of materials. The following is a generalized protocol for the TGA of a solid organic compound.
Objective: To determine the thermal decomposition profile of the sample, including the onset temperature of decomposition and the percentage of residual mass at elevated temperatures.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Materials:
-
Sample to be analyzed (e.g., this compound)
-
Inert gas (e.g., Nitrogen or Argon)
-
Oxidative gas (e.g., Air or Oxygen) - optional, for studying oxidative stability
-
TGA sample pans (e.g., alumina or platinum)
Procedure:
-
Sample Preparation:
-
Ensure the sample is dry and in a fine powder form to ensure uniform heating.
-
Accurately weigh a small amount of the sample (typically 1-10 mg) into a TGA sample pan.
-
-
Instrument Setup:
-
Place the sample pan onto the TGA balance.
-
Seal the furnace and begin purging with the desired gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to create an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C) for a few minutes.
-
Heat the sample at a constant rate (e.g., 10°C/min or
-
Validating Experimental Findings of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl with Density Functional Theory Calculations
A Comparative Guide for Researchers
In the realm of materials science and drug development, the precise characterization of molecular structures is paramount. 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl is a substituted aromatic compound with potential applications in organic electronics and as a synthetic building block. Validating its experimental properties with theoretical calculations, such as those derived from Density Functional Theory (DFT), provides a deeper understanding of its electronic and structural characteristics. This guide offers a comparative analysis of experimental data for this compound and its parent compound, 5'-phenyl-1,1':3',1''-terphenyl, with theoretical values typically obtained through DFT calculations for similar molecular systems.
Due to a lack of comprehensive published experimental and computational data for this compound in a single source, this guide synthesizes available experimental values with theoretical expectations from DFT studies on closely related terphenyl derivatives.
Structural and Physicochemical Properties: A Comparative Overview
The introduction of a bromine atom to the 5'-phenyl-m-terphenyl backbone is expected to influence its geometric and electronic properties. DFT calculations are instrumental in predicting these changes.
| Property | Experimental Value (this compound) | Theoretical DFT Value (Representative) | Experimental Value (5'-phenyl-1,1':3',1''-terphenyl) |
| Melting Point (°C) | 148.0 - 152.0 | Not Applicable | 175 - 178 |
| UV-Vis λmax (nm) | 255 (in CH3CN) | ~250-260 | ~250 |
| C-Br Bond Length (Å) | Not Available | ~1.90 | Not Applicable |
| Inter-ring C-C Bond Length (Å) | Not Available | ~1.49 | Not Available |
| Dihedral Angles (°) | Not Available | ~30-50 | Not Available |
Note: Theoretical DFT values are representative values for brominated and unsubstituted terphenyl systems, calculated at levels of theory such as B3LYP/6-31G(d).
Experimental and Computational Protocols
Experimental Protocol: UV-Visible Spectroscopy
The maximum absorption wavelength (λmax) is determined using a UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-grade solvent, such as acetonitrile (CH3CN).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is calibrated using a solvent-filled cuvette as a blank.
-
Measurement: The absorbance of the sample is measured over a wavelength range (typically 200-400 nm) to identify the wavelength of maximum absorbance.
Computational Protocol: DFT Geometry Optimization and TD-DFT
Theoretical validation is achieved through a multi-step computational workflow.
-
Molecular Modeling: The structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The molecular geometry is optimized using DFT, commonly with the B3LYP functional and a 6-31G(d) basis set, to find the lowest energy conformation.
-
Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
Spectroscopic Calculation: Time-dependent DFT (TD-DFT) is employed on the optimized geometry to calculate the electronic excitation energies and corresponding oscillator strengths, which predict the UV-Visible absorption spectrum.
Visualizing the Comparison Workflow
The logical flow from experimental observation to theoretical validation can be represented as follows:
Caption: Workflow for DFT Validation of Experimental Data.
Signaling Pathway of Information
The interplay between experimental findings and theoretical predictions can be viewed as a signaling pathway for scientific discovery.
Caption: Information Pathway for Molecular Characterization.
Conclusion
The comparison between the experimental UV-Vis absorption maximum of 255 nm for this compound and the typical range of calculated values from TD-DFT suggests a good agreement between theory and experiment. While a complete experimental geometric dataset is not available for direct comparison, DFT calculations on analogous structures provide valuable estimations for bond lengths and dihedral angles, predicting a non-planar conformation of the phenyl rings. This integrated approach, leveraging both experimental data and theoretical calculations, is crucial for a comprehensive understanding of the structure-property relationships in novel materials and potential therapeutic agents. Researchers are encouraged to perform further experimental studies, such as single-crystal X-ray diffraction, to fully validate the theoretical predictions for this molecule.
A Comparative Analysis of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl and Commercial OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color reproduction, and form factor flexibility over conventional liquid-crystal displays (LCDs). The performance of an OLED device is intrinsically linked to the organic materials used in its emissive and charge-transporting layers. This guide provides a comparative benchmark of the novel compound 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl against established commercial OLED materials.
While specific electroluminescent data for this compound is not yet prevalent in published literature, its terphenyl core suggests its potential as a blue emitter or a host material. Terphenyl derivatives are known for their wide bandgap and high triplet energy, which are crucial properties for efficient blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. This guide will present the performance of current state-of-the-art commercial OLED materials to establish a benchmark for evaluating the potential of new materials like this compound.
Performance Benchmarks: Commercial OLED Emitters and Hosts
The following tables summarize the performance of various classes of commercially available and research-grade OLED materials. These materials are categorized by their emission mechanism: fluorescence, phosphorescence, and thermally activated delayed fluorescence (TADF).
Table 1: Performance of Commercial Blue OLED Emitters
| Emitter Type | Emitter Material Example | Host Material | Max. External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Lifetime (LT90 @ 1000 cd/m²) (hours) |
| Fluorescent | BD-06 | Proprietary | 11.8 | ~10 | (0.14, 0.09) | 125[1] |
| Fluorescent | BBPA (5 wt%) | Proprietary | 8.7 | Not Reported | (0.15, 0.05) | Not Reported[1] |
| Phosphorescent | FIrpic | mCBP | ~19.2 | ~38 | (0.17, 0.37) | < 100 |
| TADF | Not Specified | Proprietary | >20 | >50 | Sky-Blue | >100 |
Table 2: Performance of Commercial OLED Host Materials
| Host Material | Emitter Type Supported | Triplet Energy (eV) | Key Features |
| CBP | Phosphorescent, Fluorescent | ~2.6 | High triplet energy, good thermal stability.[2] |
| mCBP | Phosphorescent, Fluorescent | ~2.9 | Higher triplet energy and thermal stability than CBP.[2] |
| PO-T2T | TADF | High | High electron mobility and thermal stability.[2] |
| DPEPO | TADF | High | High triplet energy and good thermal stability.[2] |
Experimental Protocols
To ensure a fair and accurate comparison of OLED materials, standardized fabrication and characterization protocols are essential.
1. OLED Fabrication (Vacuum Thermal Evaporation)
A typical multilayer OLED is fabricated on a pre-cleaned, patterned indium tin oxide (ITO) coated glass substrate. The organic layers and the metal cathode are sequentially deposited in a high-vacuum chamber (<10⁻⁶ Torr) via thermal evaporation.
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A material such as HAT-CN is deposited to facilitate the injection of holes from the anode.
-
Hole Transport Layer (HTL) Deposition: A material like 4,4'-bis(1-naphthylphenylamino)biphenyl (NPB) is deposited on top of the HIL.[3]
-
Emissive Layer (EML) Deposition: The host material and the emitter (dopant) are co-evaporated from separate sources. The doping concentration is precisely controlled by adjusting the deposition rates.
-
Electron Transport Layer (ETL) Deposition: A material such as tris-(8-hydroxyquinoline) aluminum (Alq₃) is deposited on the EML.[3]
-
Electron Injection Layer (EIL) Deposition: A thin layer of a low work function material, like lithium fluoride (LiF), is deposited on the ETL.[3]
-
Cathode Deposition: A metal cathode (e.g., Aluminum) is deposited on top of the organic stack.
-
Encapsulation: The device is encapsulated in an inert atmosphere (e.g., nitrogen) to protect the organic layers from moisture and oxygen.
2. OLED Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer to determine the relationship between the applied voltage, the current flowing through the device, and the emitted light intensity.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded using a spectroradiometer to determine the emission color and its stability at different driving voltages. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from these spectra.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and the EL spectrum. It represents the ratio of photons emitted from the device to the number of electrons injected.
-
Operational Lifetime: The device's stability is tested by applying a constant current and monitoring the time it takes for the luminance to decay to a certain percentage of its initial value (e.g., LT90, the time to reach 90% of initial luminance).
Visualizing the OLED Workflow and Principles
The following diagrams illustrate the fundamental workflow of OLED fabrication and the energy level relationships within a device.
Caption: A generalized workflow for the fabrication of a multilayer OLED device via vacuum thermal evaporation.
Caption: Simplified energy level diagram of a multilayer OLED, illustrating charge injection, transport, and recombination.
Outlook for this compound
The terphenyl backbone of this compound provides a rigid and electronically favorable scaffold for OLED applications. The bromo-functionalization offers a reactive site for further chemical modification, allowing for the tuning of its electronic and optical properties. This makes it a versatile building block for creating novel, high-performance emitters and hosts.
Based on the performance of other terphenyl derivatives, it is anticipated that materials derived from this compound could exhibit:
-
High Triplet Energy: Making them suitable as host materials for blue phosphorescent emitters, minimizing energy loss through quenching.
-
Deep Blue Emission: With appropriate functionalization, this core could be developed into an efficient deep-blue fluorescent or TADF emitter.
-
Good Thermal Stability: The rigid aromatic structure generally imparts good thermal and morphological stability, which is crucial for long device lifetimes.
Further research and device fabrication are necessary to quantify the performance of this compound and its derivatives. The data and protocols presented in this guide provide a solid framework for such an evaluation.
References
A Comparative Guide to the Synthesis of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of complex organic molecules is paramount. This guide provides a comparative analysis of established protocols for the synthesis of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl, a valuable building block in the development of advanced materials and potential pharmaceutical agents.
This document outlines a detailed, experimentally validated protocol for the Suzuki coupling synthesis of the target molecule and explores other potential synthetic routes, including Grignard reactions and Diels-Alder cycloadditions. The performance of the primary protocol is supported by quantitative data, and a comprehensive experimental methodology is provided.
Comparative Analysis of Synthesis Protocols
The selection of a synthetic route for a target molecule is a critical decision influenced by factors such as yield, purity, reaction time, and the availability and cost of starting materials and catalysts. Below is a summary of a well-documented protocol for the synthesis of this compound.
| Protocol | Catalyst | Base | Solvent | Temperature | Time | Yield | Purity |
| Suzuki Coupling | Tetrakis(triphenylphosphine) palladium(0) | Potassium Carbonate | Tetrahydrofuran/Water | 65°C | 3h | 77%[1] | >98% (typical for this method) |
Detailed Experimental Protocols
Suzuki Coupling Protocol
This protocol has been demonstrated to be an effective method for the synthesis of this compound, yielding a good product outcome.[1]
Materials:
-
Compound 4 (presumed to be 5-(4-bromophenyl)dibenzofuran-4-yl)boronic acid) (2.5 g, 7.0 mmol)
-
1,4-dibromobenzene (9.6 g, 15 mmol)
-
Tetrakis(triphenylphosphine) palladium(0) (0.45 g, 0.35 mmol)
-
2 M Potassium Carbonate (K2CO3) solution (7 mL)
-
Dry Tetrahydrofuran (THF) (100 mL)
-
Diethyl ether
-
Water
Procedure:
-
To a 100 mL round-bottom flask, add Compound 4 (2.5 g, 7.0 mmol) and tetrakis(triphenylphosphine) palladium(0) (0.45 g, 0.35 mmol).
-
Add 100 mL of dry THF to the flask.
-
Add 1,4-dibromobenzene (9.6 g, 15 mmol) to the reaction mixture.
-
Add 7 mL of a 2 M aqueous solution of potassium carbonate.
-
Heat the reaction mixture to 65°C for 3 hours under a nitrogen atmosphere.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Perform an extraction using diethyl ether and water to isolate the product.
-
The organic layers are combined, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography or recrystallization to obtain the final product with high purity.
Alternative Synthetic Strategies
Grignard Reaction
The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds. A potential retrosynthetic analysis for this compound using a Grignard approach is outlined below. This would likely involve the reaction of a Grignard reagent derived from 1,4-dibromobenzene with a suitable electrophile, followed by further aryl-aryl coupling steps. Challenges with this method can include the need for strictly anhydrous conditions and the potential for side reactions.
Diels-Alder Reaction
The Diels-Alder reaction is a cycloaddition reaction that can be employed to construct the central phenyl ring of the terphenyl scaffold. This approach would involve the reaction of a substituted diene with a dienophile, followed by an aromatization step. While powerful for the construction of cyclic systems, the synthesis of the required substituted diene and dienophile precursors can add to the overall length and complexity of the synthesis.
Logical Workflow for Synthesis Protocol Selection
The choice of a synthetic protocol is often a multi-faceted decision. The following diagram illustrates a logical workflow for selecting the most appropriate synthesis method based on key research and development priorities.
Caption: A flowchart illustrating the decision-making process for selecting a synthesis protocol based on different research priorities.
References
Purity analysis of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl from different suppliers
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials is a critical parameter in research and development, particularly in the synthesis of novel organic materials and active pharmaceutical ingredients. 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl is a key building block in organic electronics and complex molecule synthesis, making a thorough understanding of its purity from various commercial sources essential for reproducible and reliable results. This guide provides a comparison of the stated purities of this compound from different suppliers and details the experimental protocols for independent verification.
Supplier Purity Comparison
Commercially available this compound is generally offered at a high purity level. The table below summarizes the stated purity from several suppliers. It is important to note that the most commonly cited method for purity assessment by suppliers is Gas Chromatography (GC).
| Supplier | Product Number | Stated Purity | Analysis Method |
| TCI America | B4889 | >98.0% | GC |
| Sigma-Aldrich | AMBH97F07805 | Not specified | - |
| AA Blocks | - | min 98% | Not specified |
| Labscoop (TCI) | B4889 | >98.0% | GC |
Note: The information presented in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to request a certificate of analysis for the specific lot being purchased.
Experimental Protocols for Purity Verification
To independently assess the purity of this compound, several analytical techniques can be employed. The following are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for the analysis of relatively nonpolar molecules like this compound.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent Intuvo 9000 GC with FID or MS detector).
-
Column: A nonpolar capillary column, such as a 5% phenyl polymethylsiloxane fused-silica column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for its high separation efficiency and robustness in analyzing aromatic compounds.[1]
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a high-purity solvent such as toluene or dichloromethane.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet. A splitless injection mode is often used for trace impurity analysis.
-
GC Conditions:
-
Inlet Temperature: 300°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: Increase to 320°C at a rate of 10°C/min.
-
Hold: Maintain at 320°C for 10 minutes.[1]
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The mass spectrum of the main peak should be compared to a reference spectrum for identity confirmation. Impurities can be tentatively identified by their mass spectra and fragmentation patterns.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For a nonpolar compound like this compound, a reversed-phase method is appropriate.[2][3]
Methodology:
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice for retaining and separating nonpolar aromatic compounds.[2]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 0.5 mg/mL in acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance).
-
Gradient Program:
-
Start with 70% B, hold for 2 minutes.
-
Increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 70% B over 1 minute and equilibrate for 5 minutes.
-
-
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that can determine the purity of a substance without the need for a reference standard of the same compound.[4][5][6][7] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a precise amount of the internal standard (e.g., 5 mg).
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., Chloroform-d or DMSO-d6) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Visualizing the Purity Analysis Workflow
The following diagram illustrates the logical workflow for a comprehensive purity analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
- 6. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Electronic Properties of Terphenyl Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct electronic characteristics of ortho-, meta-, and para-terphenyl isomers, supported by experimental data and detailed methodologies.
The isomeric forms of terphenyl—ortho-terphenyl, meta-terphenyl, and para-terphenyl—exhibit unique electronic properties owing to the variations in their molecular geometry and the extent of π-conjugation between the phenyl rings. These differences significantly influence their behavior in various applications, from organic electronics to drug design. This guide provides a comparative study of their key electronic parameters, including ionization potential, electron affinity, and the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap.
Comparative Electronic Properties
The electronic properties of the terphenyl isomers are summarized in the table below. The ionization potentials are derived from experimental measurements, while the electron affinities and HOMO-LUMO gaps are discussed based on established trends and theoretical calculations due to the limited availability of direct experimental values in the literature.
| Property | Ortho-terphenyl (o-terphenyl) | Meta-terphenyl (m-terphenyl) | Para-terphenyl (p-terphenyl) |
| Ionization Potential (eV) | 7.99[1], 8.0[1] | 7.9[2], 8.01[2] | 7.78, 7.83 |
| Electron Affinity (eV) | Not Experimentally Determined | Not Experimentally Determined | Not Experimentally Determined |
| HOMO-LUMO Gap (eV) | Largest among the isomers (estimated from spectral data) | Intermediate among the isomers (estimated from spectral data) | Smallest among the isomers (estimated from spectral data) |
Experimental Protocols
The determination of the electronic properties of terphenyl isomers involves sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.
Photoelectron Spectroscopy (PES) for Ionization Potential
Photoelectron spectroscopy is a powerful technique to measure the ionization potentials of molecules.[3][4][5]
-
Principle: A sample in the gas phase is irradiated with a beam of high-energy photons, typically from a helium discharge lamp (for Ultraviolet Photoelectron Spectroscopy, UPS) or an X-ray source (for X-ray Photoelectron Spectroscopy, XPS).[4] The energy of the incident photons is sufficient to eject an electron from the molecule. By measuring the kinetic energy of the ejected photoelectrons, the binding energy of the electron, which corresponds to the ionization potential, can be determined using the following equation:
Binding Energy = Photon Energy - Kinetic Energy of the electron
-
Experimental Workflow:
-
Sample Introduction: The terphenyl isomer is vaporized and introduced into a high-vacuum chamber.
-
Ionization: The gaseous sample is irradiated with a monochromatic photon source.
-
Electron Energy Analysis: The ejected photoelectrons are directed into an electron energy analyzer, which separates them based on their kinetic energy.
-
Detection: A detector counts the number of electrons at each kinetic energy, generating a photoelectron spectrum.
-
Data Analysis: The peaks in the spectrum correspond to the different ionization energies of the molecule. The first peak at the lowest binding energy corresponds to the first ionization potential, which is the energy required to remove an electron from the HOMO.
-
Electron Transmission Spectroscopy (ETS) for Electron Affinity
Electron Transmission Spectroscopy is a technique used to determine the electron affinities of molecules.
-
Principle: A beam of electrons with a very narrow energy distribution is passed through a gas of the target molecules. When the energy of the electrons matches the energy required to form a temporary negative ion (anion), a sharp decrease in the transmitted electron current is observed. These resonances correspond to the electron affinities of the molecule.
-
Experimental Workflow:
-
Electron Beam Generation: An electron gun produces a monoenergetic beam of electrons.
-
Interaction with Sample: The electron beam is directed through a collision cell containing the vapor of the terphenyl isomer.
-
Electron Transmission Measurement: The intensity of the electron beam that passes through the sample is measured as a function of the incident electron energy.
-
Data Analysis: Dips or sharp changes in the transmitted current indicate the formation of transient negative ions, and the energies at which these occur are related to the electron affinities.
-
UV-Visible Spectroscopy for HOMO-LUMO Gap Estimation
UV-Visible absorption spectroscopy is commonly used to estimate the HOMO-LUMO energy gap of organic molecules.[6][7]
-
Principle: When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The lowest energy absorption band in the spectrum typically corresponds to the transition of an electron from the HOMO to the LUMO. The energy of this transition, and thus the HOMO-LUMO gap, can be calculated from the wavelength of the absorption onset (the longest wavelength at which absorption begins).
-
Experimental Workflow:
-
Sample Preparation: A dilute solution of the terphenyl isomer is prepared in a suitable transparent solvent (e.g., cyclohexane, ethanol).
-
Spectrophotometer Setup: A UV-Vis spectrophotometer is used, which consists of a light source (deuterium and tungsten lamps), a monochromator to select the wavelength, a sample holder, and a detector.
-
Measurement: The absorbance of the sample is measured over a range of wavelengths in the UV and visible regions.
-
Data Analysis: The absorption spectrum is plotted (absorbance vs. wavelength). The onset of the longest wavelength absorption band (λ_onset) is determined. The HOMO-LUMO gap (E_gap) is then calculated using the equation:
E_gap (eV) = 1240 / λ_onset (nm) [1]
-
Discussion of Electronic Properties
The electronic properties of the terphenyl isomers are directly related to their molecular structure.
-
p-Terphenyl: The linear arrangement of the phenyl rings in p-terphenyl allows for the most effective π-conjugation along the molecular axis. This extended conjugation leads to a smaller HOMO-LUMO gap, as indicated by a red-shift in its UV-Vis absorption spectrum compared to the other isomers. Consequently, p-terphenyl has the lowest ionization potential among the three, as less energy is required to remove an electron from its delocalized HOMO.
-
m-Terphenyl: In m-terphenyl, the phenyl rings are connected in a meta-arrangement, which disrupts the linear conjugation. The π-systems of the terminal rings are not directly conjugated with each other. This leads to a larger HOMO-LUMO gap and a higher ionization potential compared to p-terphenyl. The UV spectrum of m-terphenyl has been described as a superposition of two diphenyl units, reflecting this reduced conjugation.
-
o-Terphenyl: The ortho-substitution in o-terphenyl results in significant steric hindrance between the adjacent phenyl rings. This steric strain forces the rings out of planarity, which severely inhibits π-conjugation. As a result, o-terphenyl is expected to have the largest HOMO-LUMO gap and the highest ionization potential of the three isomers.
The electron affinity, which is the energy released upon adding an electron to a molecule, is expected to follow a similar trend, with p-terphenyl likely having the highest electron affinity due to its more delocalized LUMO, which can better accommodate an additional electron.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Photoelectron spectra of molecules. Part 5.—Polycyclic aromatic hydrocarbons - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Photoelectron Spectroscopy | PNNL [pnnl.gov]
- 6. learn.schrodinger.com [learn.schrodinger.com]
- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
Safety Operating Guide
Navigating the Disposal of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl, a halogenated aromatic hydrocarbon.
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance under Regulation (EC) No 1272/2008, it is crucial to adhere to best practices for chemical waste management due to its halogenated nature.[1] Disposal should always be carried out in accordance with local and national regulations, and it is recommended to use the services of a licensed waste disposal company.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting the this compound waste.
-
The container must be clearly labeled with the words "Hazardous Waste" (as a precautionary measure), the full chemical name "this compound", and any other information required by your institution or local regulations.[4] Do not use chemical abbreviations.[4]
-
-
Waste Collection:
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, or contaminated glassware, should also be disposed of as halogenated waste.
-
For empty containers of the chemical, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[4] After rinsing, the container can be disposed of according to institutional guidelines.[4]
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste container.
-
Provide them with accurate information about the contents of the container.
-
Quantitative Data Summary
While the provided SDS for this compound does not specify quantitative disposal limits, the following table summarizes general principles for halogenated solvent waste.
| Parameter | Guideline | Source |
| Halogenated Compound Proportion | Must be segregated from waste with <2% halogenated compounds. | [5] |
| Container Fill Level | Do not fill waste containers beyond 90% of their capacity. | [5] |
Experimental Protocol: Decontamination of Glassware
For glassware contaminated with this compound, a triple-rinse procedure is recommended:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) capable of dissolving the compound. Collect this first rinsate in the designated halogenated waste container.
-
Second Rinse: Repeat the rinse with another portion of the solvent and collect the rinsate in the same waste container.
-
Third Rinse: Perform a final rinse with the solvent and collect the rinsate.
-
Final Cleaning: After the triple rinse, the glassware can typically be washed with soap and water and returned to general use.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl: A Comprehensive Guide
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl. Adherence to these procedural guidelines is essential for ensuring laboratory safety and operational integrity.
While the Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture under Regulation (EC) No 1272/2008, it is imperative to handle this compound with a high degree of caution.[1] The toxicological properties of this specific molecule have not been extensively studied. Therefore, treating it as potentially hazardous is a prudent approach to mitigate unforeseen risks. Standard laboratory best practices for handling solid chemical compounds should be strictly followed.
Essential Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face | Safety Glasses | ANSI Z87.1 approved, with side shields. | Protects against dust particles and accidental splashes. |
| Chemical Splash Goggles | To be worn over safety glasses when handling solutions or during procedures with a higher risk of splashing. | Provides a tighter seal around the eyes for superior protection against liquid splashes. | |
| Hand | Disposable Gloves | Nitrile gloves are recommended. Check manufacturer's chemical resistance data if available. | Prevents direct skin contact with the chemical. |
| Body | Laboratory Coat | Standard, long-sleeved. | Protects skin and personal clothing from contamination. |
| Respiratory | Dust Mask (N95) | NIOSH-approved. | Recommended when weighing or transferring the solid to minimize inhalation of fine particles. |
| Fume Hood | All handling of the solid and its solutions should be conducted within a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
1. Pre-Experiment Preparation:
-
Review Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound and all other reagents being used.
-
Assemble PPE: Ensure all necessary personal protective equipment is readily available and in good condition.
-
Prepare Work Area: Conduct all manipulations within a certified chemical fume hood to minimize inhalation exposure. Ensure the work area is clean and uncluttered. Have spill cleanup materials readily accessible.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
2. Handling and Use:
-
Weighing: When weighing the solid compound, do so in a well-ventilated area, preferably within the fume hood or a ventilated balance enclosure, to avoid generating and inhaling dust.
-
Transferring: Use appropriate tools (e.g., spatulas) to transfer the solid. Avoid creating dust.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to prevent splashing.
-
General Handling: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling, even if gloves were worn.
3. Spill and Accident Procedures:
-
Minor Spill: In the event of a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a designated, labeled waste container. Clean the spill area with an appropriate solvent and then soap and water.
-
Skin Contact: If skin contact occurs, immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: If the compound comes into contact with the eyes, flush immediately with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: As an organobromine compound, this compound is classified as a halogenated organic waste.
-
Containerization:
-
Solid Waste: Collect unused solid compound and any materials contaminated with it (e.g., weighing paper, gloves) in a clearly labeled, sealed container for halogenated solid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for halogenated organic liquid waste.
-
-
Disposal Route: All waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain.
Visualizing Laboratory Safety and Workflow
To further clarify the procedural steps and safety hierarchy, the following diagrams have been generated.
Caption: Experimental workflow for handling this compound.
Caption: Hierarchy of controls for chemical safety in the laboratory.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
